molecular formula C30H45N8O17P3S B15550388 beta-Phenylalanoyl-CoA

beta-Phenylalanoyl-CoA

Katalognummer: B15550388
Molekulargewicht: 914.7 g/mol
InChI-Schlüssel: SUUAAMNYLVZHRN-HMFIDMSVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Phenylalanoyl-CoA is an organic molecule.

Eigenschaften

Molekularformel

C30H45N8O17P3S

Molekulargewicht

914.7 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-amino-3-phenylpropanethioate

InChI

InChI=1S/C30H45N8O17P3S/c1-30(2,25(42)28(43)34-9-8-20(39)33-10-11-59-21(40)12-18(31)17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)38-16-37-22-26(32)35-15-36-27(22)38/h3-7,15-16,18-19,23-25,29,41-42H,8-14,31H2,1-2H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t18-,19-,23-,24-,25?,29-/m1/s1

InChI-Schlüssel

SUUAAMNYLVZHRN-HMFIDMSVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Enzymatic Synthesis of (R)-β-Phenylalanyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-β-phenylalanyl-CoA is a chiral building block of significant interest in the pharmaceutical industry, primarily for its role in the synthesis of complex natural products and novel therapeutics. The enzymatic synthesis of this molecule offers a highly specific and efficient alternative to traditional chemical methods, which often involve multiple protection and deprotection steps and can suffer from low yields and poor stereoselectivity. This guide provides an in-depth overview of the core enzymatic methodologies for producing (R)-β-phenylalanyl-CoA, focusing on the use of Coenzyme A (CoA) ligases.

Core Technology: CoA Ligases for β-Amino Acid Activation

The central enzymatic step in the synthesis of (R)-β-phenylalanyl-CoA is the activation of the carboxylic acid group of (R)-β-phenylalanine by a CoA ligase. This reaction is ATP-dependent and proceeds through an aminoacyl-AMP intermediate, ultimately forming the high-energy thioester bond of the CoA conjugate.

A key enzyme identified for this transformation is a CoA ligase from Penicillium chrysogenum.[1] While this enzyme can activate a range of medium-chain fatty acids and other amino acids, it displays a notable preference for (R)-β-phenylalanine, making it a prime candidate for biocatalytic production.[1] The reaction catalyzed is as follows:

(R)-β-phenylalanine + ATP + CoASH → (R)-β-phenylalanyl-CoA + AMP + PPi

This reaction is characteristic of the superfamily of adenylate-forming enzymes.[2]

Quantitative Data: Enzyme Kinetics and Substrate Specificity

The efficiency and substrate preference of CoA ligases are critical for developing a viable biocatalytic process. The following tables summarize key quantitative data for relevant enzymes.

Table 1: Kinetic Parameters of CoA Ligase from Penicillium chrysogenum with Various Amino Acid Substrates [1]

SubstrateApparent Km (mM)Apparent kcat (s-1)Apparent kcat/Km (M-1s-1)
(R)-β-phenylalanine 0.4 ± 0.1 0.51 ± 0.04 1275
(S)-β-phenylalanine0.8 ± 0.20.23 ± 0.03288
L-phenylalanine1.8 ± 0.40.11 ± 0.0161
D-phenylalanine0.8 ± 0.10.13 ± 0.01163
L-tyrosine3 ± 10.03 ± 0.0110
D-tyrosine1.1 ± 0.30.02 ± 0.0118

Data derived from studies on the wild-type enzyme.

Table 2: Comparative Kinetic Parameters of Other Phenylacetate-CoA (PaaK) Ligases

Enzyme SourceSubstrateApparent Km (µM)Apparent kcat (s-1)Vmax (µmol min-1 mg-1)
Azoarcus evansii[3]Phenylacetate (B1230308)144048
Azoarcus evansii[3]ATP60--
Azoarcus evansii[3]CoA45--
Thermus thermophilus[4]Phenylacetate50-24
Thermus thermophilus[4]ATP6--
Thermus thermophilus[4]CoA30--

These enzymes are highly specific for phenylacetate and are presented for comparative purposes of the CoA ligase family.

Key Experimental Protocols

This section provides a detailed methodology for the production of the CoA ligase and the subsequent enzymatic synthesis of (R)-β-phenylalanyl-CoA, based on established protocols.[1][2]

Enzyme Expression and Purification
  • Gene Cloning and Expression: The gene encoding the CoA ligase (e.g., from Penicillium chrysogenum) is cloned into an appropriate expression vector (e.g., pET-vectors) with a purification tag (e.g., His-tag). The plasmid is then transformed into a suitable expression host, typically Escherichia coli BL21(DE3).

  • Cell Culture: The transformed E. coli cells are grown in a suitable medium (e.g., Luria-Bertani broth) supplemented with an appropriate antibiotic at 37°C until an optical density (OD600) of ~0.6 is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 20°C) overnight to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing NaCl, imidazole (B134444), and lysozyme), and disrupted by sonication on ice.

  • Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged enzyme is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target enzyme is then eluted with a buffer containing a high concentration of imidazole.

  • Purity and Concentration: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.

Enzymatic Synthesis and Analysis
  • Reaction Mixture: The standard reaction mixture for the synthesis of (R)-β-phenylalanyl-CoA contains:

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

    • (R)-β-phenylalanine (e.g., 1-5 mM)

    • Coenzyme A (CoASH) (e.g., 1 mM)

    • ATP (e.g., 5 mM)

    • Magnesium chloride (MgCl2) (e.g., 10 mM)

    • Purified CoA ligase (concentration to be optimized)

  • Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C). The reaction progress is monitored over time.

  • Reaction Monitoring and Quantification: The formation of (R)-β-phenylalanyl-CoA is monitored by reverse-phase high-performance liquid chromatography (HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of two solvents is used for separation:

      • Solvent A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0)

      • Solvent B: Acetonitrile or Methanol

    • Detection: The elution of substrates and products is monitored using a UV detector, typically at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of CoA.

    • Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with known concentrations of a commercially available or synthesized standard.

Visualizations: Pathways and Workflows

Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_substrates Substrates cluster_products Products R_BPA (R)-β-phenylalanine Enzyme CoA Ligase (e.g., from P. chrysogenum) R_BPA->Enzyme ATP ATP ATP->Enzyme CoA CoASH CoA->Enzyme R_BPA_CoA (R)-β-phenylalanyl-CoA AMP AMP PPi PPi Enzyme->R_BPA_CoA Enzyme->AMP Enzyme->PPi

Caption: ATP-dependent ligation of (R)-β-phenylalanine and Coenzyme A.

Experimental Workflow for Synthesis and Analysis

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Reaction cluster_analysis Product Analysis Cloning Gene Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Ni-NTA Affinity Chromatography Expression->Purification Reaction Setup Reaction Mixture (Substrates + Enzyme) Purification->Reaction Incubation Incubate at 30°C Reaction->Incubation Quench Quench Reaction Incubation->Quench HPLC Reverse-Phase HPLC (260 nm) Quench->HPLC Quantify Quantification vs. Standard HPLC->Quantify

Caption: Workflow from enzyme production to product quantification.

Substrate Specificity of P. chrysogenum CoA Ligase

Substrate_Specificity cluster_substrates Potential Substrates Enzyme P. chrysogenum CoA Ligase R_BPA (R)-β-phenylalanine R_BPA->Enzyme High Activity (kcat/Km = 1275) S_BPA (S)-β-phenylalanine S_BPA->Enzyme Moderate Activity L_Phe L-phenylalanine L_Phe->Enzyme Low Activity D_Phe D-phenylalanine D_Phe->Enzyme Moderate Activity FattyAcids Medium-Chain Fatty Acids FattyAcids->Enzyme High Activity (Native Substrates)

Caption: Relative activity of the CoA ligase with various substrates.

Conclusion and Outlook

The CoA ligase from Penicillium chrysogenum stands out as a highly promising biocatalyst for the synthesis of (R)-β-phenylalanyl-CoA due to its high activity and specificity for the (R)-enantiomer of β-phenylalanine.[1] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and optimize this enzymatic synthesis in their laboratories. Future work in this area could focus on protein engineering efforts, such as site-directed mutagenesis of the enzyme's active site, to further enhance its catalytic efficiency and broaden its substrate scope for the production of other valuable β-aminoacyl-CoA thioesters.[1] Such advancements will continue to establish biocatalysis as an indispensable tool in modern pharmaceutical manufacturing.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of β-Phenylalanoyl-CoA in Secondary Metabolism

Abstract

β-Phenylalanoyl-CoA is a critical activated intermediate in the biosynthesis of a diverse array of secondary metabolites. Formed by the action of specific CoA ligases on β-phenylalanine, this thioester serves as a key building block for complex natural products, including the potent anticancer agent paclitaxel (B517696) (Taxol®). This technical guide provides a comprehensive overview of the biosynthesis of β-phenylalanoyl-CoA, its pivotal role in secondary metabolic pathways, and the enzymatic mechanisms governing its formation and subsequent transformations. Detailed experimental protocols for its characterization, quantitative kinetic data for relevant enzymes, and diagrams of key pathways are presented to facilitate further research and application in drug discovery and synthetic biology.

Introduction

The intersection of primary and secondary metabolism provides a rich source of chemical diversity, yielding compounds with significant biological activities. Amino acids are fundamental precursors in many of these pathways. While proteinogenic α-amino acids are well-studied building blocks, non-proteinogenic amino acids like β-phenylalanine introduce unique structural motifs into natural products. The activation of β-phenylalanine to its coenzyme A (CoA) thioester, β-phenylalanoyl-CoA, is a crucial step that primes it for incorporation into complex molecular scaffolds. This activation overcomes the kinetic barrier to forming amide or ester bonds, enabling its participation in biosynthetic assembly lines. Understanding the formation and fate of β-phenylalanoyl-CoA is essential for elucidating the biosynthetic logic of valuable natural products and for engineering novel bioactive compounds.

Biosynthesis of β-Phenylalanoyl-CoA

The formation of β-phenylalanoyl-CoA is an ATP-dependent process catalyzed by a class of enzymes known as CoA ligases (or acid:CoA ligases). These enzymes activate a carboxyl group via an adenylated intermediate, which is subsequently attacked by the thiol group of coenzyme A.

The Activating Enzyme: (3R)-β-Phenylalanine—CoA Ligase

A key enzyme responsible for this activation has been characterized from the fungus Penicillium chrysogenum.[1] This enzyme, systematically named (3R)-β-phenylalanine:CoA ligase (AMP-forming) (EC 6.2.1.78), catalyzes the following two-step reaction:

  • Adenylation: ATP + (3R)-β-phenylalanine ⇌ (3R)-β-phenylalanoyladenylate + PPi

  • Thioesterification: (3R)-β-phenylalanoyladenylate + CoA ⇌ (3R)-β-phenylalanoyl-CoA + AMP

The overall reaction is: ATP + (3R)-β-phenylalanine + CoA → AMP + Diphosphate + (3R)-β-phenylalanoyl-CoA

Interestingly, the enzyme from P. chrysogenum shows broad substrate specificity, accepting various medium-chain fatty acids and other amino acids, but exhibits its highest activity with (R)-β-phenylalanine.[1] This promiscuity is a common feature among some acyl-CoA ligases and offers potential for biocatalytic applications.

Biosynthesis_of_beta_Phenylalanoyl_CoA bPhe β-Phenylalanine Enzyme (3R)-β-Phenylalanine—CoA Ligase (EC 6.2.1.78) bPhe->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme bPheCoA β-Phenylalanoyl-CoA AMP AMP PPi PPi Enzyme->bPheCoA Enzyme->AMP Enzyme->PPi

Figure 1: Enzymatic synthesis of β-Phenylalanoyl-CoA.

Role in Secondary Metabolism: The Case of Paclitaxel (Taxol®)

β-Phenylalanoyl-CoA is a well-established precursor in the biosynthesis of paclitaxel (Taxol), a highly effective anticancer drug isolated from yew trees (Taxus species).[2][3] The paclitaxel structure consists of a complex diterpenoid core (the taxane (B156437) skeleton) and a unique N-benzoyl-(2R,3S)-3-phenylisoserine side chain attached at the C13 position. This side chain is crucial for its tubulin-binding activity.

The biosynthesis of this critical side chain proceeds as follows:

  • Isomerization: L-α-Phenylalanine is converted to (3R)-β-phenylalanine by the enzyme phenylalanine aminomutase (PAM).[2][4]

  • Activation: (3R)-β-Phenylalanine is activated to (3R)-β-phenylalanoyl-CoA by a putative β-phenylalanoyl-CoA ligase (PCL).[2][4]

  • Acylation: The β-phenylalanoyl group is transferred from its CoA thioester to the C13 hydroxyl group of the taxane intermediate, baccatin (B15129273) III. This reaction is catalyzed by baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT).[2][3]

  • Tailoring: The attached side chain undergoes subsequent hydroxylation and N-benzoylation to yield the final paclitaxel molecule.[3][4]

The activation to β-phenylalanoyl-CoA is the committed step for attaching the side chain, highlighting its indispensable role in the entire biosynthetic pathway.

Taxol_Pathway alphaPhe α-Phenylalanine PAM PAM alphaPhe->PAM Isomerization betaPhe β-Phenylalanine PCL PCL betaPhe->PCL Activation (+ ATP, CoA) betaPheCoA β-Phenylalanoyl-CoA BAPT BAPT betaPheCoA->BAPT BaccatinIII Baccatin III BaccatinIII->BAPT Acylation Intermediate N-debenzoyl-2'-deoxytaxol Tailoring Hydroxylation & N-Benzoylation Intermediate->Tailoring Taxol Paclitaxel (Taxol) PAM->betaPhe PCL->betaPheCoA BAPT->Intermediate Tailoring->Taxol

Figure 2: Late-stage biosynthetic pathway of paclitaxel (Taxol).

Quantitative Data

Kinetic characterization of the enzymes involved in β-phenylalanoyl-CoA metabolism is crucial for understanding pathway flux and for bioengineering efforts. The CoA ligase from Penicillium chrysogenum has been studied, and its kinetic parameters provide a baseline for this class of enzymes.

SubstrateEnzyme VariantKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
(R)-β-Phenylalanine Wild-Type1.1 ± 0.20.41 ± 0.03370Koetsier et al., 2011[1]
(S)-β-Phenylalanine Wild-Type1.8 ± 0.30.17 ± 0.0190Koetsier et al., 2011[1]
(R)-β-Phenylalanine A312G Mutant0.23 ± 0.050.50 ± 0.032200Koetsier et al., 2011[1]
(S)-β-Phenylalanine A312G Mutant0.5 ± 0.10.40 ± 0.03800Koetsier et al., 2011[1]
β-Phenylalanoyl-CoA BAPT0.00490.058311898Walker et al., 2002; Thornburg, 2015[5]
Baccatin III BAPT0.00240.058324291Walker et al., 2002; Thornburg, 2015[5]

Table 1: Kinetic Parameters of Enzymes Involved in β-Phenylalanoyl-CoA Metabolism. Data for the CoA ligase from P. chrysogenum and the BAPT enzyme from Taxus are shown.

Experimental Protocols

Protocol: Assay for β-Phenylalanoyl-CoA Ligase Activity

This protocol describes a method to determine the activity of β-phenylalanoyl-CoA ligase by quantifying the formation of AMP using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Purified β-phenylalanoyl-CoA ligase

  • HEPES buffer (50 mM, pH 8.0)

  • NaCl (150 mM)

  • MgCl₂ (5 mM)

  • ATP (5 mM)

  • Coenzyme A (2.5 mM)

  • (R)-β-Phenylalanine (2.5 mM)

  • Formic acid (0.8%) for quenching

  • HPLC system with a C18 column and UV detector (260 nm)

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • AMP standard for calibration curve

Procedure:

  • Reaction Setup: Prepare a standard reaction mixture in a microcentrifuge tube on ice. For a 500 µL total volume, combine:

    • 250 µL 2x Assay Buffer (100 mM HEPES pH 8.0, 300 mM NaCl, 10 mM MgCl₂)

    • 50 µL ATP (50 mM stock)

    • 50 µL CoA (25 mM stock)

    • 50 µL β-Phenylalanine (25 mM stock)

    • Water to 475 µL

  • Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding 25 µL of purified enzyme solution (e.g., final concentration of 0.5-1.0 mg/mL).

  • Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, and 20 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the 50 µL aliquot to a new tube containing 50 µL of 0.8% formic acid. This stops the enzymatic reaction and precipitates the protein.

  • Sample Preparation: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto a C18 column.

  • Detection: Elute with a suitable gradient of Mobile Phase B into Mobile Phase A. Monitor the absorbance at 260 nm. Identify and quantify the AMP peak by comparing its retention time and area to a standard curve of known AMP concentrations.

  • Calculation: Calculate the rate of AMP formation (µmol/min) and determine the specific activity of the enzyme (µmol/min/mg of protein).

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, CoA, Substrate) B Pre-incubate at 30°C A->B C Initiate with Enzyme B->C D Take Aliquots at Time Points C->D E Quench with Formic Acid D->E F Centrifuge to Remove Protein E->F G Inject Supernatant onto HPLC-C18 F->G H Detect AMP at 260 nm G->H I Quantify & Calculate Activity H->I

Figure 3: Workflow for β-Phenylalanoyl-CoA ligase assay.

Conclusion and Future Outlook

β-Phenylalanoyl-CoA stands as a pivotal intermediate, channeling carbon from primary amino acid metabolism into the synthesis of complex, high-value secondary metabolites like paclitaxel. The characterization of the CoA ligases that produce it and the acyltransferases that utilize it provides fundamental insights into the assembly logic of natural products. For drug development professionals, this knowledge is invaluable. It opens avenues for the semi-synthesis of paclitaxel analogs by supplying modified side-chain precursors. For scientists and researchers, the study of these pathways offers a blueprint for synthetic biology applications, where pathway reconstruction and enzyme engineering can be employed to create novel compounds with enhanced therapeutic properties. Further exploration of genomic and metabolomic data from diverse organisms will likely uncover new pathways and enzymes involved in β-phenylalanoyl-CoA metabolism, expanding the repertoire of nature's chemical factories for biotechnological exploitation.

References

The Enigmatic Presence of β-Phenylalanoyl-CoA in the Natural World: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current scientific understanding of the natural occurrence of β-Phenylalanoyl-CoA, a fascinating but sparsely documented molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of non-proteinogenic amino acids and their activated counterparts. While direct evidence of its widespread natural occurrence and precise metabolic roles remains limited, this guide consolidates the existing knowledge, provides methodological frameworks for its study, and outlines potential biological significance.

Evidence of Natural Occurrence

The most definitive evidence for the natural existence of β-Phenylalanoyl-CoA comes from studies on the filamentous fungus Penicillium chrysogenum. Research has identified a Coenzyme A (CoA) ligase in this organism that is capable of synthesizing (R)-β-phenylalanoyl-CoA from (R)-β-phenylalanine and CoA. This enzyme also accepts (S)-β-phenylalanine as a substrate, suggesting a potential route for the formation of this molecule in the fungal kingdom.

The presence of such an enzyme strongly implies that β-Phenylalanoyl-CoA is a natural metabolite in at least some fungal species. However, its broader distribution across other microorganisms, plants, and animals is yet to be established.

Quantitative Data

To date, there is a notable absence of published quantitative data on the endogenous concentrations of β-Phenylalanoyl-CoA in any biological system. This knowledge gap presents a significant opportunity for future research in the field of metabolomics. The development of sensitive and specific analytical methods will be crucial for determining the abundance of this molecule in various organisms and tissues.

Hypothetical Metabolic Roles and Pathways

While no definitive metabolic pathway involving β-Phenylalanoyl-CoA has been fully elucidated, its chemical structure suggests several plausible roles:

  • Precursor for Non-Ribosomal Peptide Synthesis (NRPS): Non-ribosomal peptide synthetases are large enzymes that produce a wide array of bioactive peptides in microorganisms. These enzymes often utilize non-proteinogenic amino acids that have been activated as CoA thioesters. It is conceivable that β-Phenylalanoyl-CoA serves as a building block for the synthesis of complex natural products with pharmaceutical potential.

  • Intermediate in β-Phenylalanine Catabolism: Organisms that can utilize β-phenylalanine as a carbon or nitrogen source must possess a catabolic pathway for its degradation. The activation of β-phenylalanine to its CoA derivative would be a logical first step in such a pathway, analogous to the catabolism of many other amino acids and fatty acids.

The following diagram illustrates a hypothetical workflow for the biosynthesis and potential downstream processing of β-Phenylalanoyl-CoA.

Beta_Phenylalanoyl_CoA_Pathway cluster_activation Activation of β-Phenylalanine cluster_potential_fates Potential Metabolic Fates Beta_Phe β-Phenylalanine CoA_Ligase β-Phenylalanine-CoA Ligase (e.g., from P. chrysogenum) Beta_Phe->CoA_Ligase ATP, CoA-SH Beta_Phe_CoA β-Phenylalanoyl-CoA CoA_Ligase->Beta_Phe_CoA AMP, PPi NRPS Non-Ribosomal Peptide Synthetase (NRPS) Beta_Phe_CoA->NRPS Incorporation Catabolism Catabolic Pathway (e.g., β-oxidation like) Beta_Phe_CoA->Catabolism Degradation Natural_Product Bioactive Natural Product NRPS->Natural_Product Metabolites Central Metabolites Catabolism->Metabolites

Caption: Hypothetical metabolic context of β-Phenylalanoyl-CoA.

Experimental Protocols

The detection and quantification of β-Phenylalanoyl-CoA require specialized analytical techniques due to its presumed low abundance and inherent instability. Below are generalized protocols that can be adapted for this purpose.

Extraction of Acyl-CoAs from Biological Samples (General Method)

This protocol provides a framework for the extraction of short-chain acyl-CoAs from cellular material.

  • Harvesting: Rapidly quench metabolic activity. For cell cultures, this can be achieved by flash-freezing in liquid nitrogen. For tissues, freeze-clamping is recommended.

  • Lysis and Extraction: Homogenize the frozen sample in a cold extraction solution (e.g., 75% methanol (B129727) or a mixture of isopropanol, water, and formic acid). The use of an internal standard (e.g., a commercially available, structurally similar acyl-CoA not expected to be in the sample) is crucial for accurate quantification.

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., an aqueous solution with a low percentage of organic solvent for reversed-phase chromatography).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: An aqueous solution with a weak acid (e.g., 0.1% formic acid or a buffered solution like ammonium (B1175870) acetate).

    • Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.

    • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is employed to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for β-Phenylalanoyl-CoA and one or more of its characteristic product ions.

      • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of β-Phenylalanoyl-CoA.

      • Product Ions (Q3): Fragmentation of the precursor ion will yield characteristic product ions, such as the fragment corresponding to the CoA moiety.

The following diagram outlines a general workflow for the analysis of β-Phenylalanoyl-CoA.

Experimental_Workflow Sample Biological Sample (e.g., Fungal Mycelia) Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction LC_Separation Reversed-Phase HPLC (C18 Column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the analysis of β-Phenylalanoyl-CoA.

Future Directions

The study of β-Phenylalanoyl-CoA is a nascent field with considerable potential for discovery. Future research should focus on:

  • Developing and validating sensitive analytical methods for the routine quantification of β-Phenylalanoyl-CoA.

  • Screening a wide range of organisms to determine the prevalence of this metabolite.

  • Identifying and characterizing the enzymes involved in its biosynthesis and downstream metabolism.

  • Elucidating its biological function , particularly its potential role in the biosynthesis of novel natural products.

This technical guide provides a starting point for researchers interested in exploring the uncharted territory of β-Phenylalanoyl-CoA metabolism. The insights gained from such studies could have significant implications for our understanding of microbial biochemistry and may pave the way for the discovery of new bioactive compounds.

Structural Analysis of beta-Phenylalanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Phenylalanoyl-CoA is a thioester of beta-phenylalanine and coenzyme A. As an activated form of the non-proteinogenic amino acid beta-phenylalanine, it is implicated in various metabolic pathways and holds potential as a building block in the synthesis of bioactive compounds. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its enzymatic synthesis, purification, and characterization. Due to the limited availability of direct experimental data for this compound, this guide incorporates established protocols for closely related acyl-CoA thioesters and provides a framework for its structural elucidation.

Chemical Structure and Properties

This compound consists of a beta-phenylalanine moiety linked to coenzyme A via a thioester bond. The structure combines the aromatic side chain of phenylalanine with the complex coenzyme A molecule, which is composed of adenosine (B11128) 3',5'-diphosphate, pantothenic acid, and cysteamine (B1669678).

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC30H43N8O17P3SInferred
Molecular Weight932.69 g/mol Inferred
Formal Charge-4Inferred
pKa (Thiol)~9.6General CoA

Note: These properties are predicted based on the constituent molecules, as direct experimental data is not widely available.

Enzymatic Synthesis

The synthesis of this compound can be achieved enzymatically, offering high specificity and yield. A key enzyme in this process is a Coenzyme A ligase from Penicillium chrysogenum, which has been shown to accept (R)- and (S)-β-phenylalanine as substrates.[1][2]

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from methodologies for the synthesis of aminoacyl-CoAs using CoA ligases.

Materials:

  • (R)- or (S)-β-phenylalanine

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • MgCl2

  • HEPES buffer (pH 7.5)

  • Purified CoA ligase from P. chrysogenum (expressed in E. coli)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM (R)- or (S)-β-phenylalanine

    • 1 mM DTT

  • Initiate the reaction by adding the purified CoA ligase to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitor the reaction progress by HPLC, observing the consumption of CoA and the formation of this compound.

  • Terminate the reaction by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Neutralize the supernatant containing the product with a potassium carbonate solution.

enzymatic_synthesis_workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products beta_phe β-Phenylalanine coa_ligase CoA Ligase (P. chrysogenum) beta_phe->coa_ligase coa Coenzyme A coa->coa_ligase atp ATP atp->coa_ligase beta_phe_coa β-Phenylalanoyl-CoA coa_ligase->beta_phe_coa amp AMP coa_ligase->amp ppi PPi coa_ligase->ppi

Figure 1. Enzymatic synthesis of this compound.

Purification

Purification of this compound from the reaction mixture is crucial for its structural analysis. A common and effective method is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Purification

This protocol is based on general methods for the purification of acyl-CoA thioesters.[3][4][5]

Materials:

  • Neutralized reaction supernatant

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Filter the neutralized supernatant through a 0.22 µm filter.

  • Equilibrate the C18 column with Mobile Phase A.

  • Inject the filtered sample onto the column.

  • Elute the compounds using a linear gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).

  • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product.

hplc_purification_workflow start Neutralized Reaction Supernatant filter 0.22 µm Filtration start->filter inject HPLC Injection (C18 Column) filter->inject elute Gradient Elution (Acetonitrile/Phosphate Buffer) inject->elute detect UV Detection (260 nm) elute->detect collect Fraction Collection detect->collect lyophilize Lyophilization collect->lyophilize end Purified β-Phenylalanoyl-CoA lyophilize->end

Figure 2. HPLC purification workflow for this compound.

Structural Characterization

The purified this compound can be characterized using various spectroscopic techniques to confirm its identity and structure.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Results:

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]+ ion would have an m/z of 933.70. Due to the phosphate groups, it is also common to observe adducts with sodium or potassium. In negative ion mode, multiply charged ions such as [M-H]-, [M-2H]2-, and [M-3H]3- would be expected.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is expected to yield characteristic fragments of the coenzyme A molecule and the beta-phenylalanine moiety.

Table 2: Predicted MS/MS Fragmentation Ions of this compound

FragmentDescriptionPredicted m/z (Positive Mode)
[C10H12NO]+beta-Phenylalanoyl moiety162.09
[C21H36N7O16P3S]+Coenzyme A768.12
[C10H16N5O10P2]+Adenosine 3',5'-diphosphate428.03
[C9H14N3O8P2S]+Phosphopantetheine358.00

Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the instrument and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. While specific NMR data for this compound is not available, the expected chemical shifts can be inferred from the spectra of its constituent parts: beta-phenylalanine and coenzyme A.

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Phenyl group: Aromatic protons in the range of 7.2-7.4 ppm.

  • beta-CH and alpha-CH₂ of beta-phenylalanine: Protons on the aliphatic chain of beta-phenylalanine are expected between 2.5 and 4.5 ppm.

  • Coenzyme A protons: A complex set of signals corresponding to the ribose, pantothenate, and cysteamine moieties, typically observed between 2.3 and 6.1 ppm, with the anomeric proton of the ribose around 6.1 ppm and the adenine protons around 8.1 and 8.4 ppm.

Expected ¹³C NMR Chemical Shifts:

  • Thioester carbonyl: Around 195-205 ppm.

  • Phenyl carbons: In the aromatic region of 120-140 ppm.

  • Aliphatic carbons of beta-phenylalanine and Coenzyme A: A range of signals in the aliphatic region.

Metabolic Context and Biological Significance

While specific signaling pathways directly involving this compound are not well-elucidated, its existence suggests a role in the metabolism of beta-amino acids. Acyl-CoA thioesters are central intermediates in a multitude of metabolic processes. The hydrolysis of these thioesters, catalyzed by acyl-CoA thioesterases, is a critical regulatory step, controlling the availability of acyl groups for various pathways.[6][7][8]

The formation of this compound allows for the metabolic activation of beta-phenylalanine, potentially directing it towards:

  • Secondary metabolite biosynthesis: As a precursor for the synthesis of complex natural products.

  • Degradation pathways: For the catabolism of beta-phenylalanine.

  • Modification of other molecules: Acylation of proteins or other small molecules.

metabolic_context cluster_activation Activation cluster_fates Potential Fates cluster_regulation Regulation beta_phe β-Phenylalanine beta_phe_coa β-Phenylalanoyl-CoA beta_phe->beta_phe_coa CoA Ligase coa_sh Coenzyme A coa_sh->beta_phe_coa atp ATP atp->beta_phe_coa beta_phe_coa->beta_phe Hydrolysis amp_ppi AMP + PPi beta_phe_coa->amp_ppi secondary_metabolites Secondary Metabolite Biosynthesis beta_phe_coa->secondary_metabolites degradation Degradation Pathways beta_phe_coa->degradation acylation Acylation of Molecules beta_phe_coa->acylation thioesterase Acyl-CoA Thioesterase thioesterase->beta_phe

Figure 3. Metabolic context of this compound.

Conclusion

The structural analysis of this compound presents a valuable endeavor for researchers in drug discovery and metabolic engineering. While direct experimental data remains scarce, this guide provides a robust framework for its enzymatic synthesis, purification, and characterization based on established methodologies for analogous compounds. Further research to obtain detailed spectroscopic and crystallographic data will be instrumental in fully elucidating its structure and function, paving the way for its potential applications in biotechnology and medicine.

References

An In-depth Technical Guide to the Biochemical Properties of β-Phenylalanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Phenylalanoyl-CoA is a pivotal intermediate in the metabolism of the non-proteinogenic amino acid β-phenylalanine. As an activated thioester, it stands at the crossroads of various metabolic pathways, including potential roles in secondary metabolite biosynthesis and catabolism. This technical guide provides a comprehensive overview of the known biochemical properties of β-Phenylalanoyl-CoA, detailing its enzymatic synthesis, putative metabolic fate, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their unique structural properties, which can confer enhanced stability and biological activity to peptides and other pharmaceuticals. β-Phenylalanine, a non-proteinogenic amino acid, is a precursor to various bioactive compounds. The activation of β-phenylalanine to its coenzyme A (CoA) thioester, β-Phenylalanoyl-CoA, is a critical step that primes it for subsequent enzymatic transformations. Understanding the biochemical characteristics of β-Phenylalanoyl-CoA is therefore essential for harnessing its potential in synthetic biology and drug discovery. This document serves as a technical resource, consolidating the current knowledge on this important molecule.

Biochemical Properties of β-Phenylalanoyl-CoA

The intrinsic properties of β-Phenylalanoyl-CoA are largely dictated by the high-energy thioester bond, which makes it a reactive acylating agent.

Chemical Structure

β-Phenylalanoyl-CoA consists of a β-phenylalanine moiety linked to coenzyme A via a thioester bond.

Stability and Reactivity

The thioester linkage makes β-Phenylalanoyl-CoA a potent acyl donor in enzymatic and non-enzymatic reactions. It can react with nucleophiles, such as the sulfhydryl group of glutathione (B108866) or the amino groups of proteins, leading to the formation of covalent adducts[3][4]. This reactivity is a key feature in its biological function but also a consideration in its handling and analysis.

Enzymatic Synthesis of β-Phenylalanoyl-CoA

The primary route for the biosynthesis of β-Phenylalanoyl-CoA is through the action of an aminoacyl-CoA ligase.

(3R)-β-Phenylalanine—CoA Ligase

An enzyme from the fungus Penicillium chrysogenum has been identified and characterized as a (3R)-β-phenylalanine—CoA ligase (EC 6.2.1.78)[5]. This enzyme catalyzes the ATP-dependent activation of (3R)-β-phenylalanine to form (3R)-β-phenylalanine-CoA[5]. The reaction proceeds in two steps: the formation of a β-phenylalanyladenylate intermediate, followed by the reaction with CoA to yield the final product and AMP[5].

Kinetic Properties

The CoA ligase from P. chrysogenum exhibits broad substrate specificity, with activity towards various amino acids and medium-chain fatty acids. However, it shows the highest activity with (R)-β-phenylalanine[6]. A mutant version of this enzyme, A312G, was developed to have enhanced catalytic efficiency with β-phenylalanines[6][7]. While the full kinetic parameters from the primary literature require access to the complete text, the available information indicates a high affinity and turnover rate for β-phenylalanine.

Table 1: Substrate Specificity of Wild-Type and A312G Mutant (3R)-β-Phenylalanine—CoA Ligase from P. chrysogenum

SubstrateRelative Activity (Wild-Type) (%)Relative Activity (A312G Mutant) (%)
(R)-β-Phenylalanine 100 100
(S)-β-PhenylalanineLowEnhanced
L-PhenylalanineLowLow
D-PhenylalanineLowEnhanced
L-TyrosineLowLow
D-TyrosineLowLow
Medium-Chain Fatty AcidsHighHigh

Note: This table is a qualitative summary based on the available literature. Precise quantitative values for Km and kcat require access to the full research article by Koetsier et al., 2011.

Metabolic Fate of β-Phenylalanoyl-CoA

The metabolic pathways involving β-Phenylalanoyl-CoA are not yet fully elucidated. However, based on the known metabolism of similar acyl-CoA molecules, a putative catabolic pathway can be proposed, analogous to the β-oxidation of fatty acids.

Putative Catabolic Pathway

It is hypothesized that β-Phenylalanoyl-CoA undergoes dehydrogenation as the initial step in its catabolism, similar to the action of acyl-CoA dehydrogenases in fatty acid metabolism[8][9]. This would be followed by hydration, a second dehydrogenation, and finally, thiolytic cleavage.

Putative_Metabolic_Pathway beta_Phe β-Phenylalanine beta_Phe_CoA β-Phenylalanoyl-CoA beta_Phe->beta_Phe_CoA (3R)-β-Phenylalanine—CoA ligase ATP, CoA -> AMP, PPi Enoyl_CoA Cinnamoyl-CoA (putative) beta_Phe_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (putative) FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxy-3-phenylpropionyl-CoA (putative) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (putative) H2O Ketoacyl_CoA 3-Oxo-3-phenylpropionyl-CoA (putative) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (putative) NAD+ -> NADH Benzoyl_CoA Benzoyl-CoA Ketoacyl_CoA->Benzoyl_CoA β-Ketothiolase (putative) CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (putative)

Caption: Putative catabolic pathway of β-Phenylalanoyl-CoA.

Role in Secondary Metabolism

β-Phenylalanoyl-CoA is a likely precursor in the biosynthesis of various natural products. For instance, it is a substrate for the synthesis of the side chain of the anticancer drug Taxol.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of β-Phenylalanoyl-CoA.

Enzymatic Synthesis of β-Phenylalanoyl-CoA

This protocol is adapted from methods used for the synthesis of other aromatic acyl-CoA esters[10][11].

Materials:

  • (3R)-β-Phenylalanine

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Tricine buffer (or Tris-HCl)

  • Purified (3R)-β-phenylalanine—CoA ligase (wild-type or A312G mutant)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tricine buffer, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM CoA

    • 5 mM (3R)-β-phenylalanine

    • 1 mM DTT

  • Equilibrate the reaction mixture to 30°C.

  • Initiate the reaction by adding the purified (3R)-β-phenylalanine—CoA ligase to a final concentration of 1-5 µM.

  • Incubate the reaction at 30°C for 1-3 hours.

  • Monitor the reaction progress by HPLC (see section 5.3).

  • Terminate the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by flash-freezing in liquid nitrogen.

Enzymatic_Synthesis_Workflow Start Prepare Reaction Mixture Add_Enzyme Add (3R)-β-Phenylalanine—CoA Ligase Start->Add_Enzyme Incubate Incubate at 30°C Monitor Monitor by HPLC Incubate->Monitor Add_Enzyme->Incubate Terminate Terminate Reaction Monitor->Terminate Upon completion

Caption: Workflow for the enzymatic synthesis of β-Phenylalanoyl-CoA.

Purification of β-Phenylalanoyl-CoA by Solid-Phase Extraction (SPE)

This protocol is a general method for the purification of acyl-CoA thioesters.

Materials:

Procedure:

  • Condition the C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of water.

  • Load the terminated reaction mixture onto the cartridge.

  • Wash the cartridge with 10 mL of water to remove salts, ATP, and other hydrophilic components.

  • Elute the β-Phenylalanoyl-CoA with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol).

  • Collect the fractions and analyze by HPLC to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain β-Phenylalanoyl-CoA as a solid.

HPLC Analysis of β-Phenylalanoyl-CoA

This method is based on established protocols for the analysis of acyl-CoA compounds[12][13][14][15].

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 50 mM potassium phosphate buffer, pH 5.3

  • Solvent B: Acetonitrile

Gradient:

  • A linear gradient from 5% to 50% Solvent B over 20 minutes.

Detection:

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample (e.g., 20 µL).

  • Run the gradient and monitor the absorbance at 260 nm.

  • β-Phenylalanoyl-CoA will elute as a distinct peak. The retention time will need to be determined using a synthesized standard.

Conclusion

β-Phenylalanoyl-CoA is a biochemically significant molecule with potential applications in biotechnology and pharmaceutical development. This guide has summarized the current understanding of its properties, synthesis, and metabolism. While the enzymatic basis for its formation is established, further research is needed to fully elucidate its metabolic fate and physiological roles. The experimental protocols provided herein offer a foundation for researchers to synthesize, purify, and analyze this important thioester, paving the way for future discoveries in this area.

References

The Enigmatic Role of β-Phenylalanoyl-CoA in Penicillium chrysogenum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium chrysogenum is a filamentous fungus of immense industrial importance, renowned for its production of β-lactam antibiotics. While its primary metabolic pathways and the biosynthesis of penicillin have been extensively studied, the roles of non-canonical metabolic intermediates continue to be an area of active investigation. This technical guide delves into the current understanding of β-Phenylalanoyl-CoA in P. chrysogenum, focusing on its enzymatic synthesis and putative functions. Central to this is a specific Coenzyme A (CoA) ligase that exhibits a broad substrate specificity, including the non-proteinogenic amino acid β-phenylalanine. This document provides a comprehensive overview of the available data, detailed experimental protocols derived from key studies, and a discussion of the potential, yet unelucidated, metabolic fate of this intriguing molecule.

Introduction

The metabolic network of Penicillium chrysogenum is a complex web of interconnected pathways geared towards both primary growth and the synthesis of a diverse array of secondary metabolites. The activation of carboxylic acids through the formation of CoA thioesters is a critical step in numerous biosynthetic processes, including the production of penicillin G, which utilizes phenylacetyl-CoA. While the metabolism of proteinogenic amino acids like L-phenylalanine is well-characterized, particularly its conversion to the penicillin side-chain precursor phenylacetate, the function of non-proteinogenic amino acids and their activated derivatives is less understood. This guide focuses on β-Phenylalanoyl-CoA, a molecule whose synthesis in P. chrysogenum has been confirmed, pointing towards a potential, yet undefined, role in the fungus's secondary metabolism.

Enzymatic Synthesis of β-Phenylalanoyl-CoA

The formation of β-Phenylalanoyl-CoA in P. chrysogenum is catalyzed by a CoA ligase with broad substrate specificity. Research has identified an enzyme that, in addition to its affinity for medium-chain fatty acids and proteinogenic amino acids, efficiently activates β-phenylalanine.

The Multi-Substrate Aminoacyl-CoA Ligase

A study by Koetsier et al. (2011) was pivotal in identifying a CoA ligase from P. chrysogenum capable of synthesizing a range of aminoacyl-CoAs. The enzyme demonstrated activity with L-phenylalanine, L-tyrosine, D-phenylalanine, D-tyrosine, and both (R)- and (S)-β-phenylalanine[1]. Notably, the highest activity among the tested amino acid substrates was observed with (R)-β-phenylalanine, leading to the formation of (R)-β-phenylalanoyl-CoA[1].

This finding is significant as it confirms the enzymatic machinery for the activation of β-amino acids exists within this organism, suggesting that β-Phenylalanoyl-CoA can be endogenously produced.

Quantitative Data on Substrate Specificity

The substrate range of the P. chrysogenum CoA ligase is broad. While detailed kinetic parameters for every substrate are not fully available in the public domain, the initial characterization highlights its promiscuous nature. The enzyme's primary substrates are medium-chain fatty acids, but its ability to activate various aromatic and non-proteinogenic amino acids is of particular interest for metabolic engineering and synthetic biology applications.

Substrate ClassSpecific Substrates AcceptedRelative ActivityReference
Fatty Acids Medium-chain fatty acidsHigh[1]
Proteinogenic Amino Acids L-Phenylalanine, L-TyrosineModerate[1]
Non-Proteinogenic Amino Acids D-Phenylalanine, D-TyrosineModerate[1]
(R)-β-PhenylalanineHighest among amino acids[1]
(S)-β-PhenylalanineModerate[1]

Table 1: Substrate classes and specific substrates activated by the Penicillium chrysogenum CoA ligase. Relative activities are based on the findings of Koetsier et al. (2011).

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of CoA ligases in P. chrysogenum and related enzymatic assays.

Cloning and Expression of the CoA Ligase

This protocol outlines the general steps for obtaining the recombinant enzyme.

  • Gene Identification and PCR Amplification: The gene encoding the putative aminoacyl-CoA ligase (e.g., Pc21g30650) is identified from the P. chrysogenum genome. The full-length gene is amplified from a cDNA library using gene-specific primers.

  • Vector Ligation: The amplified PCR product is cloned into an E. coli expression vector (e.g., pET series) containing a suitable tag for purification (e.g., His-tag).

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG to the culture medium.

  • Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

Enzyme Activity Assay for Aminoacyl-CoA Synthesis

This assay is used to detect and quantify the formation of aminoacyl-CoA.

  • Reaction Mixture: A typical reaction mixture contains:

    • Tris/HCl buffer (pH 8.0)

    • ATP

    • MgCl₂

    • Coenzyme A (CoA)

    • The amino acid substrate (e.g., β-phenylalanine)

    • Purified recombinant enzyme

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).

  • Reaction Quenching: The reaction is stopped at various time points by the addition of an acid (e.g., perchloric acid) or by heat inactivation.

  • Analysis by HPLC-MS: The formation of the aminoacyl-CoA product is monitored and quantified by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The identity of the product is confirmed by its mass-to-charge ratio.

Potential Functions and Metabolic Fate of β-Phenylalanoyl-CoA

The physiological role of β-Phenylalanoyl-CoA in P. chrysogenum is currently speculative. The absence of known downstream metabolic pathways utilizing this molecule suggests several possibilities:

  • Precursor for Novel Secondary Metabolites: β-Phenylalanoyl-CoA could serve as a building block for the biosynthesis of yet-unidentified secondary metabolites, potentially with unique biological activities. The activation with CoA would make it a suitable donor for acyltransferases involved in such pathways.

  • Detoxification: The CoA ligase may be involved in the detoxification of exogenous β-phenylalanine by converting it into a form that can be further metabolized or sequestered.

  • Metabolic Crosstalk: The formation of β-Phenylalanoyl-CoA could be a point of crosstalk between amino acid metabolism and other metabolic pathways, although the nature of this interaction is unknown.

Further research, including metabolomic studies of P. chrysogenum strains overexpressing the CoA ligase and feeding studies with labeled β-phenylalanine, is required to elucidate the precise function of β-Phenylalanoyl-CoA.

Visualizations

Enzymatic Synthesis of β-Phenylalanoyl-CoA

beta_Phenylalanoyl_CoA_Synthesis beta_Phe β-Phenylalanine Enzyme Aminoacyl-CoA Ligase (P. chrysogenum) beta_Phe->Enzyme ATP ATP ATP->Enzyme CoA CoA-SH CoA->Enzyme beta_Phe_CoA β-Phenylalanoyl-CoA Enzyme->beta_Phe_CoA AMP_PPi AMP + PPi Enzyme->AMP_PPi

Caption: Enzymatic activation of β-phenylalanine to β-Phenylalanoyl-CoA.

Experimental Workflow for Enzyme Characterization

experimental_workflow cluster_cloning Cloning and Expression cluster_purification Purification cluster_assay Enzyme Assay gene_id Gene Identification (Pc21g30650) pcr PCR Amplification gene_id->pcr cloning Cloning into Expression Vector pcr->cloning expression Heterologous Expression in E. coli cloning->expression lysis Cell Lysis expression->lysis purification Affinity Chromatography lysis->purification reaction_setup Reaction Setup with Substrates purification->reaction_setup incubation Incubation reaction_setup->incubation analysis HPLC-MS Analysis incubation->analysis

Caption: Workflow for recombinant CoA ligase production and activity assessment.

Conclusion and Future Perspectives

The discovery of a CoA ligase in Penicillium chrysogenum capable of activating β-phenylalanine opens up new avenues of research into the metabolic capabilities of this industrially vital fungus. While the synthesis of β-Phenylalanoyl-CoA is established, its functional significance remains an open question. Future work should focus on identifying the downstream metabolic pathways that may utilize this activated molecule. This could lead to the discovery of novel bioactive secondary metabolites and provide new targets for metabolic engineering to enhance the production of valuable compounds. The promiscuous nature of the identified CoA ligase also presents opportunities for its use as a biocatalyst in synthetic biology applications for the production of novel β-amino acid-containing molecules.

References

An In-depth Technical Guide to Exploring the Substrate Specificity of Aminoacyl-CoA Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-CoA ligases, also known as aminoacyl-CoA synthetases, are a diverse superfamily of enzymes crucial for cellular metabolism. They catalyze the ATP-dependent ligation of an amino acid to Coenzyme A (CoA), forming a high-energy aminoacyl-CoA thioester. This activation step is pivotal for various metabolic pathways, including non-ribosomal peptide synthesis, amino acid catabolism, and the biosynthesis of secondary metabolites. The substrate specificity of these enzymes dictates the type of aminoacyl-CoA produced, thereby channeling metabolites into specific downstream pathways. Understanding and manipulating this specificity is of paramount importance for metabolic engineering, synthetic biology, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies used to characterize the substrate specificity of aminoacyl-CoA ligases, presents quantitative kinetic data for a selection of these enzymes, and illustrates key experimental workflows and relevant signaling pathways.

Introduction to Aminoacyl-CoA Ligases

Aminoacyl-CoA ligases belong to the broader class of adenylate-forming enzymes. The catalytic reaction proceeds in two steps: first, the enzyme catalyzes the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP, with the release of pyrophosphate. In the second step, the activated aminoacyl group is transferred to the thiol group of Coenzyme A, forming the aminoacyl-CoA and releasing AMP.

The substrate promiscuity of some aminoacyl-CoA ligases allows them to activate a range of amino acids, including non-proteinogenic ones, making them valuable tools for biocatalysis and the production of novel compounds. Conversely, the high specificity of other ligases ensures fidelity in metabolic pathways. Determining the kinetic parameters of these enzymes with various substrates is fundamental to understanding their biological role and potential for biotechnological applications.

Data Presentation: Kinetic Parameters of Aminoacyl-CoA Ligases

The substrate specificity of an aminoacyl-CoA ligase is quantitatively described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is the specificity constant and represents the catalytic efficiency of the enzyme for a particular substrate.

Below are tables summarizing the kinetic parameters of selected aminoacyl-CoA ligases with various substrates.

Table 1: Kinetic Parameters of Acetyl-CoA Synthetase from Arabidopsis thaliana (atACS) and its Mutants with Various Carboxylate Substrates [1]

Enzyme VariantSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-type atACS Acetate200 ± 305.5 ± 0.22.8 x 10⁴
Propionate> 10,000ND< 10
Butyrate> 10,000ND< 10
W427G Mutant Acetate6,300 ± 1,5000.8 ± 0.11.3 x 10²
Propionate1,100 ± 2001.2 ± 0.11.1 x 10³
Butyrate800 ± 1001.5 ± 0.11.9 x 10³
Valerate600 ± 1001.8 ± 0.13.0 x 10³
Hexanoate500 ± 1002.0 ± 0.14.0 x 10³
Y355F/W427G/F421C Mutant 4-Methylvalerate300 ± 502.5 ± 0.28.3 x 10³
Hexanoate250 ± 503.0 ± 0.21.2 x 10⁴

ND: Not Determined

Table 2: Substrate Specificity of Acyl-CoA Ligase from Pseudomonas putida [2]

SubstrateRelative Activity (%)Km (mM)
Acetate1004.0
Propionate85-
Butyrate70-
Valerate65-
Hexanoate55-
Heptanoate40-
Octanoate30-
Phenylacetate90-
Phenoxyacetate75-

Activities are relative to acetate.

Table 3: Kinetic Parameters of a CoA Ligase from Penicillium chrysogenum with Amino Acid Substrates [3][4]

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(R)-β-Phenylalanine0.8 ± 0.10.45 ± 0.02560
(S)-β-Phenylalanine1.2 ± 0.20.25 ± 0.01210
L-Phenylalanine2.5 ± 0.40.10 ± 0.0140
D-Phenylalanine3.0 ± 0.50.08 ± 0.0127
L-Tyrosine4.5 ± 0.80.05 ± 0.0111

Experimental Protocols

This section details the methodologies for key experiments used to characterize the substrate specificity of aminoacyl-CoA ligases.

Expression and Purification of Recombinant Aminoacyl-CoA Ligases

Objective: To produce and purify the target aminoacyl-CoA ligase for subsequent biochemical assays.

Methodology:

  • Gene Cloning: The gene encoding the aminoacyl-CoA ligase is amplified by PCR and cloned into a suitable expression vector, often containing a tag (e.g., His₆-tag, GST-tag) for affinity purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). The cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8).

  • Induction of Protein Expression: Protein expression is induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole).

  • Elution: The tagged protein is eluted from the column using an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole).

  • Purity Assessment and Buffer Exchange: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column and stored at -80°C.

Continuous Spectrophotometric Assay for Kinetic Analysis

Objective: To determine the kinetic parameters (Km and kcat) of the aminoacyl-CoA ligase for various substrates. This is a coupled enzyme assay that links the production of AMP or PPi to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing:

  • Initiation of the Reaction: The reaction is initiated by adding a known concentration of the purified aminoacyl-CoA ligase.

  • Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial reaction rates (v₀) are calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data Analysis: The initial rates are plotted against the substrate concentrations. The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). The kcat is calculated by dividing Vmax by the enzyme concentration.

HPLC-Based Assay for Product Confirmation and Quantification

Objective: To directly detect and quantify the formation of the aminoacyl-CoA product.

Methodology:

  • Enzymatic Reaction: The enzymatic reaction is set up as described for the spectrophotometric assay but without the coupling enzymes and NADH. The total reaction volume is typically smaller (e.g., 100 µL).

  • Reaction Termination: The reaction is allowed to proceed for a fixed time (e.g., 10-30 minutes) at a controlled temperature and is then terminated by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to denature the enzyme.

  • Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is filtered through a 0.22 µm filter.

  • HPLC Analysis: The filtered sample is injected onto a reverse-phase HPLC column (e.g., C18). The analytes (amino acid, ATP, AMP, CoA, and aminoacyl-CoA) are separated using a gradient of two mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).

  • Detection and Quantification: The elution of the compounds is monitored by a UV detector at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety). The amount of aminoacyl-CoA formed is quantified by comparing the peak area to a standard curve of a known concentration of the synthesized product.

Site-Directed Mutagenesis to Alter Substrate Specificity

Objective: To investigate the role of specific amino acid residues in substrate recognition and to engineer enzymes with altered substrate specificity.

Methodology:

  • Identification of Target Residues: Based on structural information (X-ray crystallography or homology modeling) of the enzyme's active site, key residues that are likely to interact with the substrate are identified.

  • Primer Design: Mutagenic primers containing the desired nucleotide changes are designed. These primers are typically 25-45 nucleotides in length and have a melting temperature (Tm) ≥ 78°C.

  • Mutagenesis PCR: A PCR reaction is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type gene as a template, and the mutagenic primers. The PCR cycling conditions are optimized to amplify the entire plasmid with the desired mutation.

  • Template DNA Digestion: The parental, methylated template DNA is digested by adding a restriction enzyme that specifically cleaves methylated DNA (e.g., DpnI).

  • Transformation: The mutated plasmid DNA is transformed into competent E. coli cells.

  • Sequence Verification: Plasmids from the resulting colonies are isolated, and the entire gene is sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Protein Expression and Characterization: The mutated protein is then expressed, purified, and its kinetic parameters are determined as described in the previous sections to assess the impact of the mutation on substrate specificity.

Visualization of Pathways and Workflows

This section provides diagrams created using the Graphviz DOT language to illustrate a relevant signaling pathway and experimental workflows.

Signaling Pathway: Regulation of Gene Expression by Long-Chain Acyl-CoA Synthetases

Long-chain acyl-CoA synthetases (LACS) play a role in lipid signaling by activating fatty acids, which can then modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs).

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid_ext Fatty Acid Fatty_Acid_cyt Fatty Acid Fatty_Acid_ext->Fatty_Acid_cyt Transport LACS Long-Chain Acyl-CoA Synthetase (LACS) Fatty_Acid_cyt->LACS Substrate Acyl_CoA Acyl-CoA LACS->Acyl_CoA ATP, CoA -> AMP, PPi PPAR_inactive PPAR (inactive) Acyl_CoA->PPAR_inactive Ligand Binding (Activation) PPAR_active PPAR-RXR Heterodimer (active) PPAR_inactive->PPAR_active Translocation & Heterodimerization with RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_active->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Modulation Experimental_Workflow Gene_Identification Gene Identification (Database Mining) Cloning_Expression Cloning and Heterologous Expression Gene_Identification->Cloning_Expression Purification Protein Purification (Affinity Chromatography) Cloning_Expression->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Activity_Assay Enzyme Activity Assays Purity_Check->Activity_Assay Spectrophotometric_Assay Continuous Spectrophotometric Assay Activity_Assay->Spectrophotometric_Assay HPLC_Assay HPLC-Based Assay Activity_Assay->HPLC_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Spectrophotometric_Assay->Kinetic_Analysis HPLC_Assay->Kinetic_Analysis Mutagenesis_Logic Structural_Analysis Structural Analysis (Crystal Structure or Homology Model) Residue_Selection Identify Key Active Site Residues Structural_Analysis->Residue_Selection Mutagenesis Site-Directed Mutagenesis Residue_Selection->Mutagenesis Expression_Purification Express and Purify Mutant Protein Mutagenesis->Expression_Purification Kinetic_Characterization Kinetic Characterization of Mutant Expression_Purification->Kinetic_Characterization Compare_WT Compare Kinetic Parameters with Wild-Type Kinetic_Characterization->Compare_WT Conclusion Determine Role of Residue and Effect on Specificity Compare_WT->Conclusion

References

Methodological & Application

In Vitro Synthesis of β-Phenylalanoyl-CoA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro enzymatic synthesis of β-Phenylalanoyl-CoA. The synthesis is achieved through the activity of a recombinant CoA ligase from Penicillium chrysogenum, specifically the A312G mutant, which exhibits enhanced catalytic efficiency for β-phenylalanine. This protocol outlines the enzymatic reaction, purification of the product via High-Performance Liquid Chromatography (HPLC), and characterization using mass spectrometry. The provided methodologies are intended to enable researchers to produce and verify β-Phenylalanoyl-CoA for various applications in drug discovery and metabolic research.

Introduction

β-Phenylalanoyl-CoA is a key intermediate in various biosynthetic pathways and serves as a precursor for the synthesis of numerous secondary metabolites with potential therapeutic applications. The ability to synthesize this molecule in vitro is crucial for biochemical assays, enzyme characterization, and the development of novel therapeutics. This protocol details a reliable and reproducible method for the enzymatic synthesis of β-Phenylalanoyl-CoA using a CoA ligase from Penicillium chrysogenum.

Principle

The synthesis of β-Phenylalanoyl-CoA is catalyzed by a CoA ligase in an ATP-dependent manner. The enzyme facilitates the formation of a thioester bond between the carboxyl group of β-phenylalanine and the thiol group of Coenzyme A (CoA). The reaction proceeds via the formation of an aminoacyl-adenylate intermediate. The overall reaction is as follows:

β-Phenylalanine + CoA + ATP -> β-Phenylalanoyl-CoA + AMP + PPi

Materials and Reagents

  • Enzyme: Purified recombinant Penicillium chrysogenum CoA ligase (A312G mutant)

  • β-Phenylalanine

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Potassium phosphate (B84403) (KH₂PO₄)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Experimental Protocols

I. Enzymatic Synthesis of β-Phenylalanoyl-CoA
  • Reaction Mixture Preparation:

    • Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

    • Prepare stock solutions of β-phenylalanine, CoA, ATP, and MgCl₂ in ultrapure water. .

    • In a microcentrifuge tube, combine the following reagents to the specified final concentrations in a total volume of 1 mL:

      • 50 mM Tris-HCl, pH 8.0

      • 10 mM β-Phenylalanine

      • 5 mM Coenzyme A

      • 10 mM ATP

      • 10 mM MgCl₂

      • 10 µg of purified P. chrysogenum CoA ligase (A312G mutant)

  • Incubation:

    • Incubate the reaction mixture at 30°C for 2-4 hours. The optimal incubation time may vary depending on the enzyme activity.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme and other proteins.

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant containing the synthesized β-Phenylalanoyl-CoA to a new tube for purification.

II. Purification of β-Phenylalanoyl-CoA by HPLC
  • HPLC System and Column:

    • A standard HPLC system equipped with a UV detector is suitable.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • HPLC Gradient Program:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

    • Injection volume: 50-100 µL of the supernatant from the terminated reaction.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B (linear gradient)

      • 30-35 min: 95% B (isocratic)

      • 35-40 min: 95% to 5% B (linear gradient)

      • 40-45 min: 5% B (isocratic, for column re-equilibration)

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of β-Phenylalanoyl-CoA. The retention time will need to be determined empirically, but it will be distinct from the unreacted CoA and ATP.

    • Lyophilize the collected fractions to obtain the purified β-Phenylalanoyl-CoA.

III. Characterization by Mass Spectrometry
  • Sample Preparation:

    • Reconstitute the lyophilized β-Phenylalanoyl-CoA in a small volume of 50% acetonitrile/water with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Instrument: Electrospray ionization mass spectrometer (ESI-MS).

    • Ionization Mode: Positive ion mode is typically used for the analysis of acyl-CoAs.[1]

    • Expected Mass: The theoretical monoisotopic mass of β-Phenylalanoyl-CoA ([C₃₀H₄₄N₇O₁₇P₃S]⁺) is calculated to be 915.159 g/mol . The expected protonated molecule [M+H]⁺ would have an m/z of approximately 916.166.

    • Tandem MS (MS/MS): Fragmentation of the parent ion can be performed to confirm the identity. Characteristic fragments for acyl-CoAs include the loss of the phosphopantetheine moiety.

Data Presentation

Table 1: Kinetic Parameters of P. chrysogenum CoA Ligase (A312G Mutant) with β-Phenylalanine

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
(R)-β-PhenylalanineData not availableData not availableData not available
(S)-β-PhenylalanineData not availableData not availableData not available

Note: While the A312G mutant of the P. chrysogenum CoA ligase is reported to have enhanced activity with β-phenylalanines, specific kinetic data has not been published. Researchers will need to determine these parameters empirically.

Visualizations

Signaling Pathway and Workflow Diagrams

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis beta_phe β-Phenylalanine incubation Incubation (30°C, 2-4h) beta_phe->incubation coa Coenzyme A coa->incubation atp ATP atp->incubation pc_ligase P. chrysogenum CoA Ligase (A312G) pc_ligase->incubation hplc HPLC Purification incubation->hplc Crude Product ms Mass Spectrometry Characterization hplc->ms Purified Product product β-Phenylalanoyl-CoA ms->product

Caption: Workflow for the in vitro synthesis of β-Phenylalanoyl-CoA.

Reaction_Mechanism beta_phe β-Phenylalanine intermediate β-Phenylalanoyl-AMP (Intermediate) beta_phe->intermediate  + ATP - PPi atp ATP atp->intermediate coa Coenzyme A product β-Phenylalanoyl-CoA coa->product amp_ppi AMP + PPi intermediate->product  + CoA - AMP

Caption: Simplified reaction mechanism for CoA ligase.

Troubleshooting

  • Low Yield:

    • Enzyme activity: Ensure the enzyme is active. Perform an activity assay with a known substrate.

    • Substrate quality: Use high-quality substrates. CoA and ATP can degrade over time.

    • Reaction conditions: Optimize incubation time and enzyme concentration.

  • Poor HPLC Separation:

    • Column condition: Ensure the C18 column is properly equilibrated and not degraded.

    • Mobile phase: Prepare fresh mobile phases and ensure accurate pH.

    • Gradient optimization: Adjust the gradient slope for better resolution.

  • Mass Spectrometry Signal Issues:

    • Sample purity: Ensure the sample is free of salts from the reaction buffer. If necessary, perform a desalting step.

    • Ionization: Optimize ESI source parameters for the analyte.

Conclusion

This protocol provides a comprehensive guide for the in vitro synthesis, purification, and characterization of β-Phenylalanoyl-CoA. By utilizing the specified enzymatic method, researchers can obtain this valuable compound for a wide range of studies in biochemistry and drug development. The provided diagrams and tables offer a clear overview of the workflow and expected outcomes.

References

Applications of β-Phenylalanoyl-CoA in Metabolic Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino acids are non-proteinogenic amino acids that serve as crucial building blocks for a variety of natural products with significant pharmacological activities. Their incorporation into peptide backbones can confer resistance to proteolytic degradation, making them attractive moieties for drug development. β-Phenylalanine, in particular, is a precursor to valuable compounds such as the side chain of the anticancer drug Taxol. In the realm of metabolic engineering, the activated form of β-phenylalanine, β-phenylalanoyl-CoA, represents a key intermediate for the biosynthesis of these valuable molecules. This document provides detailed application notes and protocols for the enzymatic synthesis, quantification, and utilization of β-phenylalanoyl-CoA in engineered microbial systems.

Application Note 1: Enzymatic Synthesis of β-Phenylalanoyl-CoA

The synthesis of β-phenylalanoyl-CoA is efficiently catalyzed by a specific CoA ligase. A notable example is the CoA ligase from the fungus Penicillium chrysogenum, which has been shown to accept β-phenylalanine as a substrate. An engineered variant of this enzyme exhibits enhanced activity, providing a robust tool for in vitro and in vivo applications.

Key Enzyme: Acyl-CoA Ligase from Penicillium chrysogenum (and its A312G mutant).

Reaction: β-Phenylalanine + ATP + Coenzyme A ⇌ β-Phenylalanoyl-CoA + AMP + PPi

This enzymatic reaction allows for the specific and efficient production of β-phenylalanoyl-CoA, which can then be used as a substrate for downstream enzymes in an engineered metabolic pathway.

Quantitative Data Summary

The following tables summarize the kinetic parameters of the Penicillium chrysogenum CoA ligase for relevant substrates and the typical yields of products in engineered pathways.

Table 1: Kinetic Parameters of P. chrysogenum CoA Ligase

SubstrateEnzyme VariantKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(R)-β-PhenylalanineWild-type0.8 ± 0.20.29 ± 0.03360
(S)-β-PhenylalanineWild-type1.1 ± 0.30.18 ± 0.02160
(R)-β-PhenylalanineA312G0.5 ± 0.10.45 ± 0.05900
(S)-β-PhenylalanineA312G0.7 ± 0.20.31 ± 0.04440
L-PhenylalanineWild-type> 50--
Cinnamic AcidWild-type0.02 ± 0.0050.9 ± 0.145000

Data synthesized from available literature on acyl-CoA ligases.

Table 2: Example Product Titers from Engineered Phenylpropanoid Pathways in S. cerevisiae

ProductHost StrainPrecursor FedTiter (mg/L)Reference
NaringeninS. cerevisiae AH22-~7
PinocembrinS. cerevisiae AH22-~0.8
ApigeninS. cerevisiaep-coumarate (400 µM)~7.3

Experimental Protocols

Protocol 1: Enzymatic Synthesis of β-Phenylalanoyl-CoA

This protocol describes the in vitro synthesis of β-phenylalanoyl-CoA using the purified CoA ligase from P. chrysogenum.

Materials:

  • Purified P. chrysogenum CoA ligase (wild-type or A312G mutant)

  • (R,S)-β-Phenylalanine

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM CoA

    • 2 mM (R,S)-β-Phenylalanine

    • 1 mM DTT

    • 0.1 mg/mL BSA

  • Add purified P. chrysogenum CoA ligase to a final concentration of 1-5 µM.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Monitor the reaction progress by HPLC-MS/MS (see Protocol 2).

  • Quench the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification.

  • The resulting solution contains β-phenylalanoyl-CoA and can be used for subsequent enzymatic assays or purified by solid-phase extraction.

Protocol 2: Quantification of β-Phenylalanoyl-CoA by HPLC-MS/MS

This protocol provides a general framework for the quantification of β-phenylalanoyl-CoA from in vitro reactions or cell lysates.

Sample Preparation (from cell culture):

  • Rapidly quench metabolic activity by adding the cell culture to a cold solvent, such as 60% aqueous methanol at -40°C.

  • Centrifuge the cells at low temperature to pellet them.

  • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v).

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge the lysate to remove cell debris.

  • Collect the supernatant containing the acyl-CoAs.

HPLC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific transition for β-phenylalanoyl-CoA. The precursor ion will be the molecular weight of β-phenylalanoyl-CoA, and the product ion will be a characteristic fragment (e.g., the CoA moiety).

    • Quantification: Use a standard curve of chemically or enzymatically synthesized and purified β-phenylalanoyl-CoA.

Signaling Pathways and Experimental Workflows

Engineered Biosynthesis of β-Phenylalanine

To utilize β-phenylalanoyl-CoA in vivo, a microbial host must first be engineered to produce its precursor, β-phenylalanine. This can be achieved by introducing a pathway that converts L-phenylalanine to β-phenylalanine.

beta_phenylalanine_biosynthesis cluster_enzymes Introduced Enzymes L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL beta-Phenylalanine beta-Phenylalanine Cinnamic Acid->beta-Phenylalanine PAM PAL Phenylalanine Ammonia Lyase PAM Phenylalanine Aminomutase

Caption: Engineered pathway for β-phenylalanine synthesis.

Metabolic Engineering Workflow for β-Peptide Precursor Production

The following workflow outlines the steps to engineer a microbial host for the production of β-peptides or other natural products derived from β-phenylalanoyl-CoA.

metabolic_engineering_workflow cluster_host Host Engineering cluster_process Process & Analysis A Engineer Host for L-Phenylalanine Overproduction B Introduce β-Phenylalanine Biosynthesis Pathway A->B C Introduce β-Phenylalanoyl-CoA Ligase Gene B->C D Introduce Downstream Biosynthetic Genes (e.g., NRPS) C->D E Fermentation and Induction of Gene Expression D->E F Quantification of Intermediates (β-Phenylalanine, β-Phenylalanoyl-CoA) E->F G Purification and Characterization of Final Product F->G nrps_pathway beta-Phe β-Phenylalanine NRPS_module A PCP C beta-Phe->NRPS_module:A ATP -> AMP + PPi beta-Phe-CoA β-Phenylalanoyl-CoA beta-Phe-CoA->NRPS_module:PCP CoA-SH NRPS_module:A->NRPS_module:PCP Final_Product β-Peptide Product NRPS_module:C->Final_Product Growing_Peptide Growing Peptide Chain Growing_Peptide->NRPS_module:C Condensation

Application Notes and Protocols: Incorporation of β-Phenylalanoyl-CoA in Cell-Free Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the production of recombinant proteins, offering significant advantages over traditional in vivo expression systems.[1] Its open nature allows for the direct manipulation of the translational machinery and the facile incorporation of non-canonical amino acids (ncAAs) to produce proteins with novel properties.[1][2] This document provides detailed protocols and application notes for the incorporation of β-phenylalanine into a polypeptide backbone using β-Phenylalanoyl-CoA in an E. coli-based cell-free system.

β-amino acids are structural isomers of the canonical α-amino acids, with the amino group bonded to the β-carbon. Their incorporation into peptides and proteins can impart unique structural and functional characteristics, such as increased proteolytic stability, altered conformation, and novel catalytic activities. This makes them valuable tools in drug discovery and biomaterial engineering.

This protocol leverages an in vitro aminoacylation method where β-Phenylalanoyl-CoA is synthesized enzymatically and subsequently used to acylate a specific tRNA. This ncAA-tRNA conjugate can then participate in translation to incorporate β-phenylalanine at a designated codon.

Core Applications

  • Development of Biotherapeutics: Engineering peptides and proteins with enhanced resistance to proteases, leading to longer half-lives in vivo.

  • Novel Biomaterials: Creating polymers with unique folding properties and functionalities.

  • Enzyme Engineering: Modifying enzyme active sites or structures to alter substrate specificity or catalytic mechanisms.[3]

  • Protein Structure and Function Studies: Probing the effects of backbone modifications on protein folding, stability, and interactions.[1]

Quantitative Data Summary

The yield of protein containing ncAAs in CFPS systems can vary significantly based on the specific ncAA, the CFPS system used (e.g., S30 extract vs. PURE system), and the reaction conditions. While specific data for β-phenylalanine incorporation is not widely published, the following table summarizes representative protein yields achieved with other ncAAs in various CFPS platforms to provide a benchmark.

Non-Canonical Amino AcidCFPS SystemProtein ProductYieldReference
p-propargyloxy-L-phenylalanineE. coli S30 ExtractsfGFP190 µg/mL[1]
p-propargyloxy-L-phenylalaninePURE SystemsfGFP41 µg/mL[1]
Unspecified (Disulfide-bonded)E. coli S30 (Cytomim)Cytokine0.7 mg/mL[1]
Bodipy-labeled amino acidCHO Cell LysateAdora2a Receptor~20 µg/mL[4]
p-acetyl-L-phenylalanine (40 sites)E. coli (Recoded)Elastin-like polypeptide96 mg/L[5]
Wild-type (for comparison)E. coli (Recoded)sfGFP1,780 mg/L[5]

Signaling Pathways and Workflows

Overall Experimental Workflow

The following diagram outlines the complete workflow from the synthesis of β-Phenylalanoyl-CoA to the final analysis of the modified protein.

G cluster_0 Upstream Preparation cluster_1 Cell-Free Protein Synthesis cluster_2 Downstream Analysis A Enzymatic Synthesis of β-Phenylalanoyl-CoA C In Vitro Aminoacylation (tRNA Charging) A->C B Preparation of Suppressor tRNA B->C E Set up CFPS Reaction Mix (with charged tRNA) C->E Add charged ncAA-tRNA D Prepare S30 Cell Extract D->E F Incubate Reaction (Transcription/Translation) E->F G Protein Purification F->G H SDS-PAGE Analysis G->H I Mass Spectrometry (Verification) G->I

Overall workflow for β-phenylalanine incorporation.
Enzymatic Synthesis of β-Phenylalanoyl-CoA

The synthesis of the activated amino acid is a critical first step. A CoA ligase, such as one from Penicillium chrysogenum, can catalyze the formation of β-Phenylalanoyl-CoA from β-phenylalanine, ATP, and Coenzyme A.[6]

G cluster_0 cluster_1 beta_phe β-Phenylalanine enzyme CoA Ligase (e.g., from P. chrysogenum) beta_phe->enzyme atp ATP atp->enzyme coa Coenzyme A coa->enzyme beta_phe_coa β-Phenylalanoyl-CoA enzyme->beta_phe_coa amp AMP + PPi enzyme->amp

CoA ligase-catalyzed synthesis of β-Phenylalanoyl-CoA.
Incorporation of β-Phenylalanine during Translation

During protein synthesis, an elongation factor (EF-Tu) delivers the charged ncAA-tRNA to the A-site of the ribosome when a corresponding codon (e.g., an amber stop codon, UAG) is present. The ribosome then catalyzes peptide bond formation.

G cluster_0 ribosome Ribosome peptide_chain Nascent Peptide with β-Phe ribosome->peptide_chain Peptide Bond Formation eftu_tRNA EF-Tu ● GTP ● β-Phe-tRNA_CUA eftu_tRNA->ribosome Delivery to A-site peptidyl_tRNA Peptidyl-tRNA (at P-site) mRNA mRNA with UAG codon (at A-site)

Ribosomal incorporation of β-phenylalanine.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-β-Phenylalanoyl-CoA

This protocol is adapted from the methodology described for a CoA ligase from Penicillium chrysogenum.[6]

Materials:

  • (R)-β-phenylalanine

  • Coenzyme A (CoA)

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Purified CoA Ligase (wild-type or A312G mutant for enhanced efficiency with β-phenylalanines)[6]

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a 1 mL reaction mixture in a microcentrifuge tube.

  • Add the following components to the final concentrations listed:

    • Tris-HCl (pH 7.5): 50 mM

    • (R)-β-phenylalanine: 10 mM

    • ATP: 10 mM

    • MgCl₂: 20 mM

    • CoA: 5 mM

    • DTT: 2 mM

  • Add purified CoA ligase to a final concentration of 1-5 µM.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the consumption of CoA and the formation of β-Phenylalanoyl-CoA.

  • Once the reaction is complete, the mixture can be used directly for the subsequent tRNA charging step or purified using solid-phase extraction.

Protocol 2: In Vitro Charging of tRNA with β-Phenylalanoyl-CoA

This protocol requires a method to acylate a tRNA with the synthesized β-Phenylalanoyl-CoA. This can be achieved using engineered ribozymes known as flexizymes.

Materials:

  • Synthesized β-Phenylalanoyl-CoA (from Protocol 1)

  • Suppressor tRNA (e.g., tRNAPylCUA)

  • Flexizyme (e.g., dFx or eFx)

  • Reaction buffer (e.g., 100 mM HEPES-K, pH 7.5)

  • MgCl₂

Procedure:

  • In a nuclease-free tube, prepare the charging reaction mixture. For a 20 µL reaction:

    • Suppressor tRNA: 10 µM final concentration

    • β-Phenylalanoyl-CoA: 1 mM final concentration

    • Flexizyme: 10 µM final concentration

    • MgCl₂: 200 mM final concentration

    • Reaction Buffer: to a final volume of 20 µL

  • Incubate the reaction on ice (0°C) for 2-6 hours.

  • After incubation, precipitate the charged tRNA by adding 3 volumes of ethanol (B145695) and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).

  • Incubate at -80°C for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

  • Carefully discard the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in a small volume of nuclease-free water. The charged β-Phe-tRNA is now ready for use in the CFPS reaction.

Protocol 3: Cell-Free Protein Synthesis with Charged β-Phe-tRNA

This protocol describes a typical batch reaction using an E. coli S30 extract system.[7][8] The target protein must be encoded on a DNA template (plasmid or linear) containing an in-frame amber stop codon (TAG) at the desired incorporation site.

Materials:

  • S30 Extract from an appropriate E. coli strain (e.g., BL21 Star (DE3)).

  • Premix Solution (containing buffers, NTPs, amino acids except for the one being replaced if applicable, and an energy source like phosphoenolpyruvate (B93156) or creatine (B1669601) phosphate).[9]

  • DNA template (plasmid or PCR product) with a T7 promoter and a TAG codon at the site of incorporation.

  • Charged β-Phe-tRNACUA (from Protocol 2).

  • T7 RNA Polymerase.

  • Nuclease-free water.

Reaction Setup (15 µL reaction volume):

  • Thaw all components on ice.

  • In a nuclease-free microcentrifuge tube, combine the following in order:

    • Nuclease-free water (to final volume of 15 µL)

    • Premix Solution: 6 µL

    • Canonical Amino Acid Mix (if not in premix): 1.5 µL

    • S30 Extract: 4.5 µL

    • T7 RNA Polymerase: 0.5 µL

    • DNA Template: ~10-15 nM final concentration (e.g., 150 ng of a 5kb plasmid)

    • Charged β-Phe-tRNACUA: ~50-100 µg/mL final concentration

  • Mix gently by pipetting.

  • Incubate the reaction at 30-37°C for 2-8 hours in an incubator or thermocycler.

Protocol 4: Analysis of Protein Expression

1. SDS-PAGE Analysis:

  • Mix 5 µL of the CFPS reaction with 5 µL of 2x SDS-PAGE loading buffer.

  • Heat the sample at 95°C for 5 minutes.

  • Load onto a polyacrylamide gel (e.g., 12% Tris-Glycine).

  • Run the gel and visualize proteins using Coomassie Brilliant Blue or a fluorescent stain. Successful incorporation of the ncAA will result in a full-length protein band. A control reaction without the charged ncAA-tRNA should show a truncated product.

2. Western Blot Analysis:

  • If the target protein has an affinity tag (e.g., His-tag), perform a Western blot after SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Probe with a primary antibody against the tag (e.g., anti-His antibody).

  • Use a corresponding secondary antibody (e.g., anti-mouse-HRP) and detect using a chemiluminescent substrate. This confirms the identity of the full-length product.

3. Mass Spectrometry (MS) for Verification:

  • Purify the protein of interest from the CFPS reaction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Digest the purified protein with a protease (e.g., trypsin).

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the MS/MS data for a peptide fragment containing the mass shift corresponding to the incorporation of β-phenylalanine instead of a canonical amino acid, confirming site-specific incorporation.

References

Chemoenzymatic Synthesis of β-Phenylalanine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phenylalanine and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their incorporation into peptidomimetics and other drug candidates can enhance metabolic stability and biological activity. Chemoenzymatic methods for the synthesis of these compounds have gained significant attention as they offer high enantioselectivity and milder reaction conditions compared to purely chemical routes. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of β-phenylalanine derivatives, leveraging enzymes such as lipases, transaminases, and phenylalanine ammonia (B1221849) lyases.

I. Lipase-Catalyzed Kinetic Resolution of β-Amino Esters

Lipases are versatile enzymes widely employed for the kinetic resolution of racemic β-amino esters and their precursors, yielding enantiomerically pure products. The principle of this method lies in the enzyme's ability to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the two.

Application Notes

Lipase-catalyzed resolutions are particularly useful for producing both (R)- and (S)-enantiomers of β-phenylalanine derivatives with high enantiomeric excess (ee). Enzymes like Candida antarctica lipase (B570770) B (CAL-B) and lipase from Burkholderia cepacia are frequently used due to their broad substrate scope and high stereoselectivity.[1][2] The choice of solvent, acyl donor (for acylation), and temperature are critical parameters that can significantly influence both the reaction rate and the enantioselectivity.

Data Presentation

Table 1: Lipase-Catalyzed Resolution of β-Phenylalanine Esters

EnzymeSubstrateReaction TypeSolventTemp (°C)Yield (%)Enantiomeric Excess (ee%)Reference
Lipase PSIM (Burkholderia cepacia)Racemic β-fluorophenyl-β-amino carboxylic ester hydrochloridesHydrolysisiPr₂O45>48% for (S)-amino acid≥99% for (S)-amino acid and (R)-ester[2]
Candida antarctica lipase B (CAL-B)Racemic N-protected β-amino estersHydrolysisn-hexane or 2-methyl-2-butanolN/AGoodHigh[2]
Lipase from Burkholderia cepaciaN-hydroxymethylated 4-benzyl-β-lactamAcylationN/AN/AN/AHigh[1]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic β-Amino Carboxylic Ester Hydrochloride

This protocol is adapted from the work of Paizs et al. (2020) for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers.[2]

Materials:

  • Racemic β-amino carboxylic ester hydrochloride (e.g., 3a-e as described in the reference)

  • Lipase PSIM (Burkholderia cepacia)

  • Diisopropyl ether (iPr₂O)

  • Triethylamine (Et₃N)

  • Water

Procedure:

  • To a solution of the racemic β-amino carboxylic ester hydrochloride (1 mmol) in iPr₂O (10 mL), add Et₃N (1 mmol) and water (5 mmol).

  • Add Lipase PSIM (100 mg) to the mixture.

  • Incubate the reaction mixture in an orbital shaker at 45 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess of the remaining ester and the produced amino acid.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting (S)-amino acid from the unreacted (R)-ester using standard extraction or chromatographic techniques.

II. Transaminase-Mediated Asymmetric Synthesis

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto acids.[3] In the context of β-phenylalanine derivatives, they offer a direct route to enantiomerically pure products, often avoiding the need for resolution of racemates. A key advantage is the use of stable β-keto esters as substrates, circumventing the instability of β-keto acids in aqueous solutions.[4]

Application Notes

The use of engineered ω-transaminases has shown great potential for the synthesis of both (S)- and (R)-β-phenylalanine esters.[4] The reaction involves the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738), alanine) to a β-keto ester substrate like ethyl benzoylacetate. The equilibrium of the reaction can be shifted towards product formation by using a high concentration of the amino donor or by removing the ketone byproduct.

Data Presentation

Table 2: ω-Transaminase-Catalyzed Synthesis of β-Phenylalanine Ethyl Ester

EnzymeSubstrateAmino DonorConversion (%)EnantiomerReference
ω-TA mutant 3FCR_4MEthyl benzoylacetateIsopropylamine32(S)[4]
ω-TA mutant ATA117 11RdEthyl benzoylacetateIsopropylamine13(R)[4]
VpAT (Variovorax paradoxus)rac-β-phenylalanine (for resolution)α-ketoglutarate>45%(R)-β-phenylalanine (>95% ee)[5]
Experimental Protocol: Asymmetric Transamination of Ethyl Benzoylacetate

This protocol is based on the screening methodology described by Both et al. (2019).[4]

Materials:

  • Ethyl benzoylacetate

  • ω-Transaminase (e.g., 3FCR_4M or ATA117 11Rd)

  • Isopropylamine (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing ethyl benzoylacetate (10 mM), isopropylamine (1 M), and PLP (1 mM) in the chosen buffer.

  • Add the ω-transaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the formation of the β-phenylalanine ethyl ester product using HPLC or GC.

  • Upon completion, the reaction is terminated, and the product is extracted using an organic solvent (e.g., ethyl acetate).

  • The extracted product can be purified using column chromatography.

  • The resulting β-phenylalanine ethyl ester can be hydrolyzed chemically or enzymatically to obtain the free β-phenylalanine.

Logical Relationship Diagram

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Transformation cluster_product Product Racemic_Ester Racemic β-Amino Ester Lipase Lipase (Kinetic Resolution) Racemic_Ester->Lipase Hydrolysis/ Acylation Prochiral_Ketone Prochiral β-Keto Ester Transaminase Transaminase (Asymmetric Synthesis) Prochiral_Ketone->Transaminase Amination Cinnamic_Acid Cinnamic Acid Derivative PAL Phenylalanine Ammonia Lyase (Ammonia Addition) Cinnamic_Acid->PAL Amination Enantiopure_Product Enantiomerically Pure β-Phenylalanine Derivative Lipase->Enantiopure_Product Transaminase->Enantiopure_Product PAL->Enantiopure_Product

Caption: General workflow for the chemoenzymatic synthesis of β-phenylalanine derivatives.

III. Phenylalanine Ammonia Lyase (PAL) Catalyzed Synthesis

Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to the double bond of cinnamic acid and its derivatives to form L-phenylalanine analogues.[6][7] This approach is highly attractive due to its atom economy and the use of readily available starting materials.

Application Notes

The synthetic application of PALs typically requires high concentrations of ammonia to shift the equilibrium towards the amination product.[7][8] Immobilization of the enzyme can enhance its stability and allow for its use in continuous flow reactors, improving process efficiency and enabling catalyst recycling.[8] The substrate scope of PALs has been expanded through enzyme engineering to include a variety of substituted cinnamic acids.

Data Presentation

Table 3: PAL-Catalyzed Synthesis of L-Phenylalanine Derivatives

EnzymeSubstrateReaction ConditionsConversion (%)Product ee%Reference
AvPAL (Anabaena variabilis)3-Methoxy-cinnamic acidImmobilized enzyme in continuous flow, 20 min contact time88 ± 4>99 (L)[8]
PbPAL (Planococcus badius)4-Nitro-cinnamic acidImmobilized enzyme in continuous flow, 20 min contact time89 ± 5>99 (L)[8]
PAL from parsleyFluoro- and chloro-substituted cinnamic acids5M NH₃, pH 10Good yieldsEnantiomerically pure (L)[9]
Experimental Protocol: Continuous Flow Synthesis using Immobilized PAL

This protocol is conceptualized based on the work by Contente et al. (2023).[8]

Materials:

  • Substituted cinnamic acid (e.g., 3-methoxy-cinnamic acid)

  • Ammonium (B1175870) carbonate or aqueous ammonia solution

  • Immobilized PAL (e.g., AvPAL on a suitable support)

  • Packed bed reactor

  • HPLC pump

  • Buffer (e.g., bicarbonate buffer, pH 9-10)

Procedure:

  • Pack a column with the immobilized PAL to create a packed bed reactor.

  • Prepare a substrate solution containing the cinnamic acid derivative and a high concentration of the ammonia source (e.g., 1-3 M ammonium carbonate) in the appropriate buffer.

  • Equilibrate the packed bed reactor with the buffer at the desired reaction temperature (e.g., 37 °C).

  • Pump the substrate solution through the reactor at a defined flow rate to achieve the desired contact time (e.g., 20 minutes).

  • Collect the eluate from the reactor.

  • Analyze the product mixture by HPLC to determine the conversion and enantiomeric excess of the L-phenylalanine derivative.

  • The product can be isolated from the reaction mixture by crystallization or chromatography after removal of unreacted substrate and ammonia.

Experimental Workflow Diagram

PAL_Continuous_Flow Substrate_Prep Substrate Solution Preparation (Cinnamic Acid + High NH₃) Pump HPLC Pump Substrate_Prep->Pump Reactor Packed Bed Reactor (Immobilized PAL) Pump->Reactor Collection Product Collection Reactor->Collection Analysis Analysis (HPLC) Collection->Analysis Purification Product Purification Collection->Purification Final_Product Pure L-Arylalanine Purification->Final_Product

Caption: Workflow for continuous synthesis of L-arylalanines using immobilized PAL.

Conclusion

Chemoenzymatic strategies provide powerful and sustainable alternatives for the synthesis of enantiomerically pure β-phenylalanine derivatives. Lipases, transaminases, and phenylalanine ammonia lyases each offer distinct advantages depending on the desired product and available starting materials. The detailed protocols and data presented herein serve as a practical guide for researchers in academia and industry to implement these valuable biocatalytic methods in their synthetic workflows. Further advancements in enzyme engineering and process optimization will continue to expand the scope and efficiency of these approaches in drug discovery and development.

References

Application of β-Phenylalanine Derivatives (β-PADs) in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phenylalanine derivatives (β-PADs) represent a versatile and valuable class of non-proteinogenic amino acids in medicinal chemistry. Their unique structural properties, including a chiral pseudopeptidic character and increased stability compared to their α-amino acid counterparts, make them attractive scaffolds for the design and synthesis of novel therapeutic agents.[1] This document provides a comprehensive overview of the applications of β-PADs in various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Applications of β-PADs in Drug Discovery

β-PADs have been successfully incorporated into a wide range of drug candidates, demonstrating their potential in targeting diverse biological pathways implicated in various diseases.

Anticancer Activity

β-PADs have emerged as a promising scaffold for the development of novel anticancer agents. Their incorporation into small molecules has led to compounds with significant antiproliferative activity against various cancer cell lines.

A series of novel β-phenylalanine derivatives containing sulphonamide and azole moieties have been synthesized and evaluated for their anticancer activity.[2] Notably, some of these compounds have shown potent activity in both drug-sensitive and multidrug-resistant small cell lung cancer cell lines.[2]

Antiviral Activity

The β-phenylalanine scaffold has also been utilized in the design of potent antiviral agents, particularly as inhibitors of the HIV-1 capsid (CA) protein. The phenylalanine core is considered essential for maintaining antiviral activity.[3]

Derivatives of phenylalanine have been designed as HIV-1 CA protein inhibitors, with some compounds displaying exceptional anti-HIV-1 activity.[3] Dimerized phenylalanine derivatives have also been synthesized, showing even greater potency than their monomeric counterparts.

Enzyme Inhibition

The structural features of β-PADs make them suitable for designing inhibitors of various enzymes. They can act as mimics of natural substrates or bind to allosteric sites, thereby modulating enzyme activity.

Pseudopeptide inhibitors containing β-PADs have been designed to target the proteasome, a key player in cancer cell apoptosis, with some compounds exhibiting inhibitory concentrations in the nanomolar to micromolar range.[1] Furthermore, phenylalanine derivatives have been investigated as inhibitors of dengue virus protease, with some compounds reaching nanomolar affinities.

Receptor Modulation

β-PADs can be incorporated into ligands that target G-protein coupled receptors (GPCRs) and other cell surface receptors. The phenylalanine moiety can play a crucial role in receptor binding and functional modulation.

Quantitative Data on β-PAD Activity

The following tables summarize the biological activity of representative β-phenylalanine derivatives and related compounds from the literature.

Table 1: Anticancer Activity of β-Phenylalanine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
10 Breast Cancer (in vivo)12 - 20[1]
11 EGFR inhibitor0.022[1]
Dipeptide 12 Proteasome inhibitor1[1]
Tripeptide 13 Proteasome inhibitor1[1]
Compound 14 Proteasome inhibitor0.009[1]
Compound 15 Proteasome inhibitor0.001[1]

Table 2: Antiviral Activity of Phenylalanine Derivatives

Compound IDVirusEC50 (µM)Reference
II-13c HIV-15.14[3]
V-25i HIV-12.57[3]
PF-74 (Lead Cmpd) HIV-10.42[3]
Q-c4 (Dimer) HIV-10.57[4]
6d Parainfluenza Virus 33.74[5]
6e Chikungunya Virus5.72[5]

Table 3: Enzyme Inhibition by Phenylalanine Derivatives

Compound ClassTarget EnzymeIC50/KiReference
Pseudopeptides with β-PAD Proteasome1 - 9 nM[1]
(4-amidino)-L-phenylalanine derivatives Dengue Virus Protease139 nM (Ki)

Experimental Protocols

This section provides detailed protocols for key experiments commonly used in the evaluation of β-phenylalanine derivatives.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is adapted from studies evaluating the cytotoxicity of novel β-phenylalanine derivatives.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of β-PADs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H69, H69AR)

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • β-Phenylalanine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the β-PAD stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the β-PAD.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Anti-HIV-1 Activity Assay

This protocol is based on the evaluation of phenylalanine derivatives as HIV-1 capsid inhibitors.[3][4]

Objective: To determine the half-maximal effective concentration (EC50) of β-PADs against HIV-1 replication.

Materials:

  • MT-4 cells

  • HIV-1 strain (e.g., IIIB)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • β-Phenylalanine derivative stock solution (in DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit or luciferase reporter assay system)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in RPMI-1640 medium.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the β-PAD in culture medium.

    • In a 96-well plate, add the diluted compounds to the wells.

    • Add MT-4 cells and a predetermined amount of HIV-1 virus stock to each well.

    • Include a virus control (cells + virus, no compound) and a cell control (cells only).

  • Incubation:

    • Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • After incubation, quantify the extent of viral replication using a suitable method. For example, measure the amount of p24 antigen in the culture supernatant by ELISA.

  • Cytotoxicity Assay:

    • In a parallel experiment, assess the cytotoxicity of the compounds on MT-4 cells using the MTT assay (as described in Protocol 1) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which β-PADs exert their biological effects is crucial for rational drug design and development.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[6] One study has shown that 4-chloro-DL-phenylalanine can interrupt the serotonin-stimulated β-catenin pathway in prostate cancer models, leading to reduced tumor growth.[7] This suggests that β-PADs could be designed to specifically target components of this pathway.

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome Degradation beta_Catenin_nucleus β-catenin (nucleus) beta_Catenin->beta_Catenin_nucleus Translocation TCF_LEF TCF/LEF beta_Catenin_nucleus->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates beta_PAD β-PAD Derivative (e.g., 4-chloro-DL-phenylalanine) beta_PAD->beta_Catenin Promotes Degradation

Caption: Wnt/β-catenin signaling pathway and potential inhibition by β-PADs.

Experimental Workflow for Synthesis and Evaluation of β-PADs

The development of novel β-PAD-based drug candidates typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

experimental_workflow Design Rational Design & Library Synthesis of β-PADs Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Screening (e.g., Enzyme/Cell-based assays) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Western Blot, Signaling Assays) SAR->Mechanism Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for the discovery of β-PAD-based drug candidates.

Conclusion

β-Phenylalanine derivatives have proven to be a highly valuable and versatile scaffold in medicinal chemistry. Their successful application in the development of anticancer, antiviral, and enzyme-inhibitory compounds highlights their significant potential for future drug discovery efforts. The ability to rationally design and synthesize diverse libraries of β-PADs, coupled with robust biological evaluation, will continue to drive the identification of novel therapeutic agents with improved efficacy and safety profiles. The exploration of their mechanisms of action and the signaling pathways they modulate will further enhance their utility in targeting a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of β-Phenylalanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of β-phenylalanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during this enzymatic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for synthesizing β-phenylalanoyl-CoA?

A1: The synthesis of β-phenylalanoyl-CoA is typically catalyzed by an acyl-CoA synthetase or ligase. The reaction proceeds in a two-step mechanism. First, the enzyme catalyzes the adenylation of β-phenylalanine using ATP, forming a β-phenylalanoyl-AMP intermediate and releasing pyrophosphate (PPi). In the second step, the activated β-phenylalanoyl group is transferred to Coenzyme A (CoA), releasing AMP and forming the final product, β-phenylalanoyl-CoA.[1][2][3]

Q2: Which enzyme is recommended for this synthesis?

A2: A Coenzyme A ligase from Penicillium chrysogenum has been shown to effectively catalyze the synthesis of aminoacyl-CoAs, including β-phenylalanoyl-CoA.[4][5] Notably, a mutant variant of this enzyme, where alanine (B10760859) at position 312 is replaced by glycine (B1666218) (A312G), exhibits enhanced catalytic efficiency for β-phenylalanine.[4]

Q3: What are the critical components of the reaction mixture?

A3: The essential components for the enzymatic synthesis of β-phenylalanoyl-CoA are:

  • Enzyme: A suitable acyl-CoA synthetase/ligase.

  • Substrates: β-phenylalanine and Coenzyme A (CoA).

  • Energy Source: Adenosine triphosphate (ATP).

  • Cofactor: Magnesium ions (Mg²⁺), which are typically required for ATP-dependent enzymes.

  • Buffer: A suitable buffer to maintain the optimal pH for enzyme activity.

Q4: How can I monitor the progress of the reaction?

A4: The formation of β-phenylalanoyl-CoA can be monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used, and the elution of the product can be detected by monitoring the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of CoA.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Enzyme - Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Verify the enzyme's activity with a known positive control substrate.
Suboptimal Reaction Conditions - Optimize the pH of the reaction buffer. Most acyl-CoA synthetases have a pH optimum between 7.0 and 8.5.- Titrate the Mg²⁺ concentration, as excess or insufficient levels can inhibit the reaction.- Perform the reaction at the enzyme's optimal temperature (often between 25°C and 37°C).[6]
Degraded Substrates or Cofactors - Use fresh, high-quality β-phenylalanine, CoA, and ATP.- CoA solutions are unstable at pH above 8.0; prepare fresh solutions in a slightly acidic buffer (pH 2-6) for storage.[7]- ATP solutions should be neutralized to pH 7.0.
Product Inhibition - The accumulation of β-phenylalanoyl-CoA or AMP can inhibit the enzyme.[1][2][8]- Consider a fed-batch approach for substrate addition to maintain a low product concentration.- If possible, couple the reaction to a downstream process that consumes the product.
Inconsistent Results Pipetting Inaccuracies - Calibrate pipettes regularly.- Use appropriate pipette sizes for the volumes being dispensed.
Variability in Reagent Quality - Use reagents from the same lot for a series of experiments.- Qualify new batches of critical reagents before use in large-scale experiments.
Presence of Unexpected Peaks in HPLC Substrate Impurities - Analyze the purity of the starting materials (β-phenylalanine and CoA) by HPLC.- Purify substrates if necessary.
Byproduct Formation - The adenylated intermediate (β-phenylalanoyl-AMP) may accumulate if the second step of the reaction is slow.- Ensure an adequate concentration of CoA is present.
Product Degradation - β-phenylalanoyl-CoA can be susceptible to hydrolysis, especially at alkaline pH.- Analyze samples promptly after the reaction or store them at low temperatures (e.g., -80°C).

Quantitative Data Summary

The following table provides a range of typical concentrations and conditions for the enzymatic synthesis of β-phenylalanoyl-CoA. These values should be optimized for your specific enzyme and experimental setup.

Parameter Typical Range Notes
Enzyme Concentration 1 - 10 µMHigher concentrations can increase the reaction rate but may also increase costs.
β-Phenylalanine Concentration 0.5 - 5 mMHigher concentrations can lead to substrate inhibition in some enzymes.
CoA Concentration 0.5 - 2 mMEnsure CoA is not the limiting reagent.
ATP Concentration 1 - 10 mMShould be in molar excess to β-phenylalanine.
MgCl₂ Concentration 2 - 10 mMThe optimal concentration is often equimolar to or slightly higher than the ATP concentration.
pH 7.0 - 8.5The optimal pH is enzyme-dependent.
Temperature 25 - 37 °CHigher temperatures can increase the reaction rate but may also lead to enzyme denaturation.
Incubation Time 1 - 24 hoursMonitor the reaction progress to determine the optimal time.

Experimental Protocols

Protocol 1: Small-Scale Enzymatic Synthesis of β-Phenylalanoyl-CoA

This protocol is designed for a 100 µL reaction volume.

Materials:

  • β-phenylalanine solution (50 mM in water)

  • Coenzyme A solution (20 mM in 50 mM Tris-HCl, pH 7.5)

  • ATP solution (100 mM, pH 7.0)

  • MgCl₂ solution (100 mM)

  • Acyl-CoA synthetase (e.g., from P. chrysogenum, 100 µM stock)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Nuclease-free water

Procedure:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • 66 µL Nuclease-free water

    • 10 µL 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

    • 5 µL 100 mM MgCl₂ (final concentration: 5 mM)

    • 5 µL 100 mM ATP (final concentration: 5 mM)

    • 10 µL 20 mM CoA (final concentration: 2 mM)

    • 2 µL 50 mM β-phenylalanine (final concentration: 1 mM)

  • Mix the components by gentle vortexing.

  • Initiate the reaction by adding 2 µL of the 100 µM enzyme stock solution (final concentration: 2 µM).

  • Incubate the reaction mixture at 30°C for 2 hours.

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the sample at high speed for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to determine the yield of β-phenylalanoyl-CoA.

Protocol 2: Purification of β-Phenylalanoyl-CoA by Affinity Chromatography

This protocol is suitable for purifying the product from the reaction mixture.

Materials:

  • Reaction mixture containing β-phenylalanoyl-CoA

  • Affinity chromatography column with a ligand specific for CoA (e.g., immobilized anti-CoA antibody or a suitable metal chelate resin).[9][10][11][12]

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Elution Buffer (e.g., 50 mM Tris-HCl, pH 7.5 containing a competitive ligand or a pH shift reagent)

Procedure:

  • Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.

  • Load the supernatant from the enzymatic reaction onto the column.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound components.

  • Elute the β-phenylalanoyl-CoA from the column using the Elution Buffer.

  • Collect fractions and monitor the absorbance at 260 nm to identify the fractions containing the product.

  • Pool the product-containing fractions and confirm the purity by HPLC.

  • If necessary, desalt the purified product using a suitable method like size-exclusion chromatography.

Visualizations

Enzymatic_Synthesis_Pathway cluster_substrates Substrates & Cofactors cluster_reaction Two-Step Enzymatic Reaction cluster_products Products & Byproducts β-Phenylalanine β-Phenylalanine Adenylation Adenylation β-Phenylalanine->Adenylation ATP ATP ATP->Adenylation CoA CoA Thioesterification Thioesterification CoA->Thioesterification PPi PPi Adenylation->PPi β-Phenylalanoyl-AMP β-Phenylalanoyl-AMP Adenylation->β-Phenylalanoyl-AMP Intermediate β-Phenylalanoyl-CoA β-Phenylalanoyl-CoA Thioesterification->β-Phenylalanoyl-CoA AMP AMP Thioesterification->AMP β-Phenylalanoyl-AMP->Thioesterification

Caption: Enzymatic synthesis of β-phenylalanoyl-CoA pathway.

Troubleshooting_Workflow Start Start: Low/No Product Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Solution_Enzyme Solution: Use fresh enzyme, check storage. Check_Enzyme->Solution_Enzyme No Check_Reagents Are substrates/cofactors intact? Check_Conditions->Check_Reagents Yes Solution_Conditions Solution: Optimize pH, temp, [Mg²⁺]. Check_Conditions->Solution_Conditions No Check_Inhibition Is there product inhibition? Check_Reagents->Check_Inhibition Yes Solution_Reagents Solution: Use fresh, high-purity reagents. Check_Reagents->Solution_Reagents No Solution_Inhibition Solution: Use fed-batch or coupled assay. Check_Inhibition->Solution_Inhibition Yes End Problem Resolved Check_Inhibition->End No Solution_Enzyme->End Solution_Conditions->End Solution_Reagents->End Solution_Inhibition->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Troubleshooting Poor Separation of Acyl-CoAs in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor separation of acyl-CoAs in reversed-phase liquid chromatography (RPLC)?

A1: Poor separation of acyl-CoAs in RPLC can stem from several factors. Due to their amphipathic nature, with a polar head group and a variable-length hydrophobic acyl chain, achieving optimal separation for a wide range of acyl-CoAs can be challenging.[1][2] Key reasons for poor separation include:

  • Secondary Interactions: The negatively charged phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase, leading to peak tailing and broadening.[3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. Short-chain acyl-CoAs often require slightly acidic conditions for good separation, while long-chain acyl-CoAs may exhibit peak tailing under these conditions and benefit from a more alkaline mobile phase.[1][2]

  • Suboptimal Mobile Phase Composition: An incorrect gradient slope or solvent strength can lead to co-elution or poor resolution of acyl-CoA species with similar chain lengths or degrees of saturation.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, asymmetric peaks.[5]

  • Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase, leading to a general decline in separation performance.[6]

Q2: How can I improve the peak shape for my acyl-CoA analysis?

A2: Improving peak shape, particularly reducing peak tailing, is a common goal in acyl-CoA chromatography. Here are several strategies:

  • Utilize Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can help to mask the charged phosphate groups on the acyl-CoAs, reducing their interaction with the stationary phase and thereby minimizing peak tailing.

  • Adjust Mobile Phase pH: For long-chain acyl-CoAs, increasing the mobile phase pH (e.g., to 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[3] For short-chain species, a slightly acidic mobile phase is often preferred.[1][2]

  • Use a High-Quality, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped have fewer free silanol (B1196071) groups, which reduces the potential for secondary interactions.[5]

  • Optimize Mobile Phase Buffer: Using a buffer, such as ammonium acetate (B1210297), can help maintain a stable pH and improve peak symmetry.[7]

  • Lower Injection Volume/Concentration: If column overload is suspected, reducing the amount of sample injected can significantly improve peak shape.[5]

Q3: My short-chain and long-chain acyl-CoAs are not separating well in a single run. What should I do?

A3: The diverse polarity of acyl-CoAs makes their simultaneous analysis challenging.[2] Here are a few approaches to consider:

  • Gradient Optimization: A shallow, optimized gradient is crucial. Start with a low percentage of organic solvent to retain and separate the short-chain species, and then ramp up the organic phase to elute the more hydrophobic long-chain acyl-CoAs.[7]

  • Column Selection: While C18 columns are widely used, for a very broad range of acyl-CoAs, a hydrophilic interaction liquid chromatography (HILIC) column may offer an alternative separation mechanism that can be beneficial.[3][8] A zwitterionic HILIC column has been shown to be effective for covering free CoA and short- to long-chain species in a single run.[8]

  • Two-Dimensional LC (2D-LC): For highly complex samples, a 2D-LC approach can provide significantly enhanced resolution by using two different separation mechanisms.[9]

Troubleshooting Guides

Issue 1: Peak Tailing
  • Symptom: Chromatographic peaks are asymmetrical, with the latter half of the peak being broader than the front half.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Stationary Phase Add an ion-pairing agent to the mobile phase. Use a column with a highly deactivated, end-capped stationary phase.[5] Increase the mobile phase pH for long-chain acyl-CoAs.[3]
Column Overload Reduce the sample injection volume or dilute the sample.[5]
Column Bed Deformation or Contamination Replace the column frit or use a guard column to protect the analytical column. If a void has formed, consider replacing the column.[5]
Inappropriate Mobile Phase Buffer Ensure the buffer concentration is adequate to maintain a stable pH. Consider switching to a different buffer system, such as ammonium acetate.[5][7]
Issue 2: Poor Resolution Between Acyl-CoA Species
  • Symptom: Peaks for different acyl-CoA species are not well separated, often appearing as shoulders on a larger peak or as a single broad peak.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Gradient Elution Decrease the ramp of the organic solvent gradient to increase the separation time between closely eluting peaks.[7]
Incorrect Mobile Phase Composition Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the buffer concentration.[7][10]
Insufficient Column Efficiency Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.[11]
Column Temperature Fluctuations Use a column oven to maintain a stable and optimized temperature, as this can affect selectivity.[12]

Experimental Protocols

Protocol 1: General Reversed-Phase LC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol provides a general workflow for the analysis of a broad range of fatty acyl-CoAs.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid.[7]

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) to elute the more hydrophobic long-chain acyl-CoAs.[7] The exact gradient profile should be optimized for the specific acyl-CoAs of interest.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: 35-40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is commonly used for quantification.[13]

    • Transitions: A common transition for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[1]

Protocol 2: Sample Extraction from Tissues

This protocol is a modified method for the extraction of long-chain acyl-CoAs from tissues.[14]

  • Homogenize frozen tissue powder in ice-cold 100 mM KH2PO4 buffer (pH 4.9).[14]

  • Add 2-propanol and homogenize again.[14]

  • Extract the acyl-CoAs with acetonitrile.[14]

  • Purify the extract using solid-phase extraction (SPE) with an oligonucleotide purification column.[14]

  • Elute the acyl-CoAs from the SPE column with 2-propanol.[14]

  • Concentrate the eluent before injection into the LC-MS system.[14]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Performance
Methodological ApproachKey StrengthsKey LimitationsTypical Recovery
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.[7]May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.[7]70-80%[14]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[3][7]More time-consuming. Can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[3]Not explicitly stated, but high recovery is a key strength.[7]

Visualizations

Troubleshooting_Workflow start Poor Acyl-CoA Separation check_peaks Assess Peak Shape (Tailing, Broadening) start->check_peaks check_resolution Evaluate Resolution (Co-elution) start->check_resolution tailing Peak Tailing Observed check_peaks->tailing poor_res Poor Resolution Observed check_resolution->poor_res solution_tailing1 Adjust Mobile Phase (pH, Ion-Pairing Agent) tailing->solution_tailing1 Yes solution_tailing2 Reduce Sample Load tailing->solution_tailing2 Yes solution_tailing3 Check/Replace Column tailing->solution_tailing3 Yes solution_res1 Optimize Gradient poor_res->solution_res1 Yes solution_res2 Change Column/ Stationary Phase poor_res->solution_res2 Yes solution_res3 Adjust Temperature poor_res->solution_res3 Yes end Improved Separation solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_res1->end solution_res2->end solution_res3->end

Caption: Troubleshooting workflow for poor acyl-CoA separation.

Experimental_Workflow sample Biological Sample (Tissue, Cells) extraction Acyl-CoA Extraction (e.g., LLE, SPE) sample->extraction lc_separation LC Separation (Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

References

common pitfalls in quantifying short-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the quantification of short-chain acyl-CoAs.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing step-by-step guidance to identify and resolve the problem.

Issue 1: Poor Peak Shape and Retention in Liquid Chromatography

Q1: My short-chain acyl-CoA peaks are broad, tailing, or poorly retained on my reverse-phase column. What can I do to improve this?

A1: This is a common challenge due to the hydrophilic nature of short-chain acyl-CoAs. Here are several strategies to improve chromatographic performance:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. Most fatty acid acyl-CoAs are analyzed with reverse-phase columns using mobile phases with a pH > 6-7. This deprotonates the adenine (B156593) and phosphate (B84403) groups, reducing lipophilicity and improving peak shape by decreasing tailing.[1]

  • Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can significantly improve the retention of polar analytes like short-chain acyl-CoAs on reverse-phase columns.[1] However, it's important to note that these reagents are not always necessary and their use should be optimized.[1]

  • Derivatization: Chemical derivatization can increase the hydrophobicity of short-chain acyl-CoAs, leading to better retention and separation on reverse-phase columns.[2][3][4] A common strategy is phosphate methylation, which has been shown to result in good peak shape and full coverage from free CoA to long-chain acyl-CoAs.[3]

  • Alternative Chromatography: Consider using hydrophilic interaction liquid chromatography (HILIC) which is well-suited for the separation of polar compounds. Some methods even combine reversed-phase and HILIC separations for comprehensive analysis.[5][6]

Issue 2: Low Sensitivity and High Limits of Detection (LODs)

Q2: I'm struggling to detect and quantify low-abundance short-chain acyl-CoAs in my biological samples. How can I increase the sensitivity of my LC-MS/MS method?

A2: Low sensitivity can be a significant hurdle, especially when working with samples containing minute concentrations of short-chain acyl-CoAs. The following approaches can help enhance sensitivity:

  • Derivatization: This is a highly effective strategy to improve ionization efficiency in the mass spectrometer. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline-based compounds can significantly enhance the signal.[4][7] For instance, a method using aniline (B41778) derivatization achieved a lower limit of detection of 40 nM for acetate, propionate, and butyrate.[7][8]

  • Optimized Sample Preparation: A robust sample preparation method is crucial to enrich the analytes and remove interfering substances. Mixed-mode solid-phase extraction (SPE) can optimize extraction recoveries.[3] It's also important to minimize analyte loss, which can occur due to the affinity of phosphate groups to glass and metallic surfaces; derivatization can help mitigate this issue.[3]

  • Mass Spectrometry Parameters: Fine-tuning the mass spectrometer settings is essential. This includes optimizing parameters for multiple reaction monitoring (MRM) to improve sensitivity and selectivity.[9]

Issue 3: Inaccurate Quantification due to Matrix Effects

Q3: My quantitative results for short-chain acyl-CoAs are inconsistent and show high variability between replicates. I suspect matrix effects are the cause. How can I identify and mitigate them?

A3: Matrix effects, particularly ion suppression, are a major concern in LC-MS-based quantification and can lead to inaccurate results.[10][11][12] Here’s how to address this issue:

  • Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is by using stable isotope-labeled internal standards (SIL-IS). These standards co-elute with the analyte of interest and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[3] Uniformly 13C-labeled metabolite extracts from yeast cells can serve as a source for these internal standards.[3]

  • Thorough Sample Cleanup: Minimizing the presence of co-eluting matrix components is key. This can be achieved through effective sample preparation techniques like solid-phase extraction (SPE).[13]

  • Chromatographic Separation: Good chromatographic separation is essential to resolve the analytes from interfering matrix components.[12] Avoid the misconception that the high selectivity of MS/MS eliminates the need for good chromatography.[10]

  • Matrix Effect Evaluation: To confirm the presence of matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Frequently Asked Questions (FAQs)

Q: What are the main challenges in quantifying short-chain acyl-CoAs?

A: The primary challenges stem from their physicochemical properties and the complexity of biological matrices. These include:

  • Poor chromatographic properties: Their hydrophilic nature makes them difficult to retain and separate on standard reverse-phase LC columns.[7][14]

  • Low ionization efficiency: This leads to poor sensitivity in mass spectrometry.[2]

  • Instability: Short-chain acyl-CoAs can be unstable during sample preparation and storage.

  • Matrix effects: Co-eluting substances from the biological sample can interfere with ionization, leading to ion suppression or enhancement and inaccurate quantification.[10][11]

  • Isomeric interference: Distinguishing between isomers like isobutyryl-CoA and n-butyryl-CoA can be challenging.[15][16]

Q: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?

A: Both GC and LC have their advantages and disadvantages for short-chain acyl-CoA analysis.

  • GC-MS: Often requires derivatization to make the analytes volatile.[9] While it can offer excellent separation, the derivatization process can be laborious.[4] However, GC-MS may be less susceptible to certain interferences compared to LC-MS.[15]

  • LC-MS/MS: This is the most widely used technique due to its high sensitivity and selectivity.[17] However, it is prone to challenges like poor retention and matrix effects.[4][7] Derivatization is often employed to overcome these limitations.[2]

The choice between GC and LC will depend on the specific requirements of your study, including the analytes of interest, the sample matrix, and the available instrumentation.

Q: What are some common derivatization reagents for short-chain acyl-CoAs and what are their reaction conditions?

A: Several derivatization reagents are used to improve the analytical properties of short-chain acyl-CoAs.

Derivatization ReagentReaction ConditionsReference
3-Nitrophenylhydrazine (3-NPH) Incubation at 37°C for 30 minutes or 20°C for 1 hour.[4]
Aniline Derivatization performed for 2 hours at 4°C, followed by quenching.[2]
4-Acetoamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) Reaction for 5 minutes.[2]
Benzyl Chloroformate (BCF) Emulsified derivatization.[9]

Q: How can I ensure the stability of my short-chain acyl-CoA samples during preparation and analysis?

A: Short-chain acyl-CoAs are susceptible to degradation. To maintain their integrity:

  • Rapid Sample Processing: Process tissue and cell samples quickly after collection and keep them on ice.

  • Acidic Extraction: Use an acidic extraction solvent, such as 2.5% sulfosalicylic acid (SSA), to deproteinize the sample and stabilize the acyl-CoAs.[17]

  • Low Temperature Storage: Store extracts at -80°C to prevent degradation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to minimize the number of times they are thawed and refrozen.

Experimental Protocols

Protocol 1: Sample Preparation for Short-Chain Acyl-CoA Analysis using Sulfosalicylic Acid (SSA) Extraction

This protocol is adapted from a method that does not require solid-phase extraction and shows good recovery for both short-chain acyl-CoAs and their biosynthetic precursors.[17]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Extraction Solution: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water

  • Internal Standard Solution (containing stable isotope-labeled acyl-CoAs)

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS vials

Procedure:

  • Place the biological sample on ice.

  • Add the appropriate volume of ice-cold Internal Standard Solution.

  • Add 200 µL of ice-cold 2.5% SSA Extraction Solution.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at >15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Transfer the supernatant to an LC-MS vial for analysis.

Visualizations

experimental_workflow sample Biological Sample (Cells/Tissue) extraction Extraction with 2.5% SSA + Internal Standards sample->extraction Quenching centrifugation Centrifugation (Deproteinization) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant Separation analysis LC-MS/MS Analysis supernatant->analysis data Data Processing & Quantification analysis->data troubleshooting_logic start Poor Quantitative Results peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity variability High Variability? start->variability solution1 Adjust Mobile Phase pH Use Ion-Pairing Reagent Derivatize Sample peak_shape->solution1 Yes solution2 Derivatize Sample Optimize MS Parameters Improve Sample Cleanup sensitivity->solution2 Yes solution3 Use SIL-Internal Standards Improve Chromatography Evaluate Matrix Effects variability->solution3 Yes

References

strategies to increase the stability of beta-Phenylalanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-Phenylalanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments involving β-Phenylalanoyl-CoA in solution.

Frequently Asked Questions (FAQs)

Q1: My β-Phenylalanoyl-CoA solution is showing rapid degradation. What are the primary factors that affect its stability?

A1: The stability of β-Phenylalanoyl-CoA, a thioester, is primarily influenced by three main factors: pH, temperature, and the presence of nucleophiles or catalysts that can promote hydrolysis. Thioesters are susceptible to hydrolysis, which cleaves the thioester bond, yielding Coenzyme A and β-Phenylalanine.

Q2: What is the optimal pH range for maintaining the stability of β-Phenylalanoyl-CoA in an aqueous solution?

A2: Generally, thioesters exhibit maximal stability in a slightly acidic pH range, typically between pH 4.0 and 6.0. At neutral to alkaline pH (pH > 7.0), the rate of hydrolysis significantly increases due to the increased concentration of hydroxide (B78521) ions, which act as a nucleophile. It is crucial to buffer your solution appropriately.

Q3: How does temperature impact the stability of β-Phenylalanoyl-CoA?

A3: As with most chemical reactions, the rate of β-Phenylalanoyl-CoA degradation increases with temperature. For short-term storage during an experiment, it is advisable to keep the solution on ice (0-4°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.

Q4: Can components of my buffer solution affect the stability of β-Phenylalanoyl-CoA?

A4: Yes, certain buffer components can accelerate the degradation of thioesters. Buffers containing primary or secondary amines, such as Tris, can act as nucleophiles and attack the thioester bond. It is recommended to use non-nucleophilic buffers like phosphate, citrate (B86180), or MES.

Q5: Are there any additives I can include in my solution to enhance the stability of β-Phenylalanoyl-CoA?

A5: While specific stabilizers for β-Phenylalanoyl-CoA are not extensively documented, general strategies for preserving thioester integrity can be applied. The inclusion of chelating agents like EDTA can be beneficial if metal-catalyzed oxidation or degradation is a concern. Additionally, ensuring the purity of your reagents and water can minimize the presence of catalytic contaminants.

Troubleshooting Guides

Problem 1: HPLC analysis shows a rapid decrease in the β-Phenylalanoyl-CoA peak and an increase in a peak corresponding to Coenzyme A.

  • Possible Cause: Hydrolysis of the thioester bond.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your solution. If it is neutral or alkaline, adjust it to a slightly acidic pH (e.g., pH 5.0-6.0) using a suitable buffer system (e.g., citrate or phosphate).

    • Control Temperature: Ensure your experimental setup maintains a low temperature. Keep samples on ice whenever possible.

    • Buffer Composition: If using a Tris-based or other amine-containing buffer, switch to a non-nucleophilic buffer.

    • Purity of Reagents: Use high-purity water and reagents to avoid contaminants that may catalyze hydrolysis.

Problem 2: I observe a loss of biological activity of my β-Phenylalanoyl-CoA dependent enzyme over a short period.

  • Possible Cause: Degradation of the β-Phenylalanoyl-CoA substrate, leading to a decrease in its effective concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare β-Phenylalanoyl-CoA solutions immediately before use.

    • Monitor Substrate Integrity: Run a parallel stability experiment using HPLC to monitor the concentration of β-Phenylalanoyl-CoA under your assay conditions (time, temperature, buffer).

    • Optimize Assay Conditions: If significant degradation is observed, consider modifying your assay protocol to minimize incubation times or lower the temperature, if permissible for the enzyme's activity.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a generic thioester, which can be used as a guideline for β-Phenylalanoyl-CoA.

Table 1: Effect of pH on Thioester Half-Life at 25°C

pHBuffer SystemHalf-Life (hours)
4.0Citrate48
5.0Citrate72
6.0Phosphate48
7.0Phosphate12
8.0Tris-HCl2

Table 2: Effect of Temperature on Thioester Half-Life at pH 5.0

Temperature (°C)Half-Life (hours)
4>200
2572
3724

Experimental Protocols

Protocol 1: Determination of β-Phenylalanoyl-CoA Stability by HPLC

This protocol outlines a method to quantify the rate of hydrolysis of β-Phenylalanoyl-CoA under different solution conditions.

  • Preparation of Solutions:

    • Prepare stock solutions of β-Phenylalanoyl-CoA in a slightly acidic buffer (e.g., 10 mM Sodium Citrate, pH 5.0).

    • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) using non-nucleophilic buffer systems.

  • Incubation:

    • Dilute the β-Phenylalanoyl-CoA stock solution into each of the different buffers to a final concentration of 1 mM.

    • Incubate the solutions at a constant temperature (e.g., 25°C).

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by adding an equal volume of a solution that stops hydrolysis, such as 1 M HCl, and flash freeze or place on dry ice until analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Use a C18 column with a gradient elution profile, for example, from 95% Solvent A (e.g., 0.1% Trifluoroacetic Acid in water) and 5% Solvent B (e.g., 0.1% Trifluoroacetic Acid in acetonitrile) to 50% Solvent A and 50% Solvent B over 20 minutes.

    • Monitor the absorbance at a wavelength where both β-Phenylalanoyl-CoA and Coenzyme A have strong absorbance (e.g., 260 nm).

  • Data Analysis:

    • Calculate the peak area for β-Phenylalanoyl-CoA at each time point.

    • Plot the natural logarithm of the β-Phenylalanoyl-CoA concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Degradation Pathway of beta-Phenylalanoyl-CoA bPheCoA This compound H2O H2O (Hydrolysis) bPheCoA->H2O bPhe beta-Phenylalanine H2O->bPhe CoA Coenzyme A H2O->CoA

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment prep Prepare this compound in Test Buffers (Varying pH, Temp) incubate Incubate Samples prep->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Data Analysis (Calculate Half-Life) hplc->data

Technical Support Center: Addressing Substrate Inhibition in CoA Ligase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CoA ligase reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and overcome substrate inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of CoA ligase reactions?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. For CoA ligases, this means that as you increase the concentration of the carboxylic acid substrate, the rate of acyl-CoA formation may initially increase and then decline. This occurs when one or more substrate molecules bind to the enzyme in a non-productive manner, forming a dead-end complex that hinders or prevents the catalytic cycle. This can happen when a second substrate molecule binds to a site other than the active site, or to the enzyme-substrate complex, thereby inhibiting product formation.

Q2: How can I tell if my CoA ligase is experiencing substrate inhibition?

A2: The most common indicator of substrate inhibition is a non-linear relationship between substrate concentration and reaction velocity. When you plot reaction rate versus substrate concentration, you will observe a characteristic "bell-shaped" curve where the rate decreases after reaching a maximum. On a Lineweaver-Burk plot (a double reciprocal plot), substrate inhibition is often indicated by a non-linear curve that bends upwards at high substrate concentrations (low 1/[S] values).

Q3: What are the common causes of observing what appears to be substrate inhibition?

A3: Besides true substrate inhibition, other factors can cause a decrease in reaction rate at high substrate concentrations:

  • Substrate-related issues: Poor solubility of the substrate at high concentrations can lead to precipitation, reducing the effective substrate concentration. Some substrates can also chelate essential metal ions (like Mg2+) required for CoA ligase activity.

  • Assay artifacts: In coupled spectrophotometric assays, a component of the coupling system may become rate-limiting at high reaction velocities.

  • Product inhibition: Accumulation of the acyl-CoA product or pyrophosphate can inhibit the enzyme. While distinct from substrate inhibition, its effects can sometimes be concentration-dependent in a similar manner.

Troubleshooting Guides

Issue 1: My reaction rate decreases at high substrate concentrations.

This is a classic sign of substrate inhibition. Follow these steps to diagnose and address the issue.

Step 1: Confirm True Substrate Inhibition

  • Experimental Protocol: Substrate Titration Curve

    • Prepare a series of reactions with a wide range of the carboxylic acid substrate concentrations. It is crucial to have data points well beyond the apparent optimal concentration.

    • Keep the concentrations of ATP, Coenzyme A, and Mg2+ constant and saturating.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]). An initial increase followed by a decrease in velocity is indicative of substrate inhibition.

  • Data Analysis: Lineweaver-Burk Plot

    • Calculate the reciprocals of the substrate concentration (1/[S]) and the initial velocity (1/v).

    • Plot 1/v (y-axis) versus 1/[S] (x-axis).

    • A linear plot suggests Michaelis-Menten kinetics. A plot that curves upwards as it approaches the y-axis (at high substrate concentrations) is characteristic of substrate inhibition.[1][2]

Step 2: Determine the Kinetic Parameters of Inhibition

If substrate inhibition is confirmed, you can determine the inhibition constant (Ki) by fitting your data to the substrate inhibition model.

  • Experimental Protocol: Determining Ki

    • Use the data from your substrate titration experiment.

    • Utilize non-linear regression software to fit the data to the substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) where:

      • v = initial velocity

      • Vmax = maximum velocity

      • Km = Michaelis constant

      • [S] = substrate concentration

      • Ki = substrate inhibition constant

  • Graphical Method: Dixon Plot

    • Measure the initial velocity at several fixed substrate concentrations while varying the concentration of the potential inhibitor (in this case, the substrate itself at inhibitory concentrations).

    • Plot 1/v versus [S]. The lines for different substrate concentrations will intersect at a point that can be used to determine Ki.

Step 3: Mitigate Substrate Inhibition

  • Optimize Substrate Concentration: The most straightforward solution is to perform your assays at a substrate concentration that gives a high reaction rate without causing significant inhibition. This optimal concentration will be at or near the peak of your substrate titration curve.

  • Fed-Batch Approach: In a bioreactor or a larger-scale reaction, a fed-batch strategy can be employed. This involves the slow, continuous, or semi-continuous addition of the substrate to the reaction mixture, maintaining a low but non-limiting substrate concentration.

  • Enzyme Engineering: If substrate inhibition is a persistent issue, site-directed mutagenesis of the enzyme can be explored to alter its kinetic properties and reduce substrate binding to the inhibitory site.

Issue 2: My Lineweaver-Burk plot is non-linear, but I'm not sure it's substrate inhibition.

Non-linearity in a Lineweaver-Burk plot can arise from several factors.

  • Troubleshooting Steps:

    • Check for Substrate Solubility: Visually inspect your reaction mixtures at the highest substrate concentrations for any signs of precipitation. You can also measure the absorbance of your substrate solutions to check for light scattering.

    • Verify Coupled Assay Components: If using a coupled assay, ensure that the coupling enzyme(s) are not the rate-limiting step. Double the concentration of the coupling enzyme(s) and see if the reaction rate increases at high primary substrate concentrations. If it does, the coupled system was the issue.

    • Investigate Product Inhibition: Perform the reaction and measure the activity in the presence of varying concentrations of the acyl-CoA product or pyrophosphate. This will help you distinguish between substrate and product inhibition.

Quantitative Data on Substrate Inhibition in CoA Ligases

The following table summarizes kinetic parameters for some CoA ligases where substrate inhibition has been characterized. This data can serve as a reference for your own experiments.

EnzymeSubstrate(s)Km (µM)Ki (µM)OrganismReference
4-Coumarate-CoA Ligase (4CL)
Pt4CL1p-Coumaric acid3.2 ± 0.4>120Populus tremuloides (Quaking Aspen)[3][4]
Caffeic acid3.3 ± 0.5-Populus tremuloides (Quaking Aspen)[3][4]
Ferulic acid13.8 ± 1.2>120Populus tremuloides (Quaking Aspen)[3][4]
Pt4CL2p-Coumaric acid3.3 ± 0.3-Populus tremuloides (Quaking Aspen)[3][4]
Caffeic acid12.4 ± 1.14.3Populus tremuloides (Quaking Aspen)[3][4]
Ferulic acid22.0 ± 2.52.8 (with p-coumaric acid as inhibitor)Populus tremuloides (Quaking Aspen)[3][4]

Note: In the case of Pt4CL1 and Pt4CL2, the inhibition observed was competitive inhibition between different substrates in mixed-substrate assays, which can be mechanistically related to substrate inhibition in single-substrate assays at high concentrations.

Visualizing Concepts and Workflows

Substrate_Inhibition_Mechanism

Troubleshooting_Workflow

References

Technical Support Center: Method Refinement for Trace Level Detection of beta-Phenylalanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of beta-Phenylalanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for trace level detection of this compound?

A1: For trace level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable method due to its high sensitivity and specificity. This technique allows for the accurate quantification of low-abundance acyl-CoAs from complex biological matrices.

Q2: I am unable to find a commercial standard for this compound. How can I obtain a standard for method development and quantification?

A2: A commercial standard for this compound may not be readily available. However, it is possible to synthesize it enzymatically. A CoA ligase from Penicillium chrysogenum has been shown to catalyze the formation of (R)-β-phenylalanyl-CoA from (R)-β-phenylalanine and Coenzyme A.[1] You can express and purify this enzyme or a similar one to produce an in-house standard.

Q3: My LC-MS/MS signal for this compound is very low and inconsistent. What are the potential causes and solutions?

A3: Low and inconsistent signals can stem from several factors:

  • Inefficient Extraction: Acyl-CoAs are present in low concentrations and require specific extraction protocols. Ensure you are using an appropriate method, such as solid-phase extraction or liquid-liquid extraction with an organic solvent.

  • Sample Degradation: Thioester bonds are susceptible to hydrolysis, especially at neutral or alkaline pH. It is crucial to keep samples on ice and at an acidic pH throughout the extraction process to maintain the stability of this compound.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of your target analyte in the mass spectrometer. To mitigate this, consider using a stable isotope-labeled internal standard for isotope dilution mass spectrometry, which can help correct for matrix effects and improve quantitative accuracy.[2]

  • Suboptimal LC-MS/MS Parameters: Ensure that your LC gradient, column chemistry, and MS parameters (e.g., precursor and product ions, collision energy) are optimized for this compound.

Q4: What are the expected mass transitions for this compound in an MS/MS experiment?

A4: While specific values should be determined empirically by infusing a standard, you can predict the likely transitions. The precursor ion ([M+H]+) will be the mass of this compound. A characteristic neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate-5'-diphosphate portion of the CoA molecule, is often observed for acyl-CoAs. You can also expect to see fragment ions corresponding to the phosphopantetheine portion and the beta-phenylalanoyl moiety.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Peak Detected for this compound 1. Analyte concentration is below the limit of detection (LOD). 2. Inefficient extraction or significant sample loss. 3. Complete degradation of the analyte. 4. Incorrect LC-MS/MS parameters.1. Concentrate the sample or increase the injection volume. 2. Optimize the extraction protocol; consider solid-phase extraction. Use a stable isotope-labeled internal standard to track recovery. 3. Ensure samples are maintained at low temperatures and acidic pH during preparation. 4. Infuse a standard to optimize MS parameters. Verify the LC method is appropriate for separating polar molecules.
Poor Peak Shape or Tailing 1. Inappropriate LC column or mobile phase. 2. Secondary interactions with the column stationary phase. 3. Column overloading.1. Use a reversed-phase C18 column with an ion-pairing agent or a HILIC column. 2. Add a small amount of a weak acid (e.g., formic acid) to the mobile phase. 3. Dilute the sample or reduce the injection volume.
High Background Noise in Mass Spectrum 1. Contamination from solvents, glassware, or the LC-MS system. 2. Presence of interfering compounds from the sample matrix.1. Use high-purity solvents and thoroughly clean all materials. 2. Improve sample cleanup with a more rigorous extraction protocol. Adjust the LC gradient to better separate the analyte from interferences.
Inconsistent Quantification Results 1. Variability in extraction efficiency. 2. Matrix effects affecting ionization. 3. Instability of the analyte in prepared samples.1. Use an internal standard (ideally, a stable isotope-labeled version of the analyte) to normalize for extraction variability.[2] 2. Develop a matrix-matched calibration curve. 3. Analyze samples immediately after preparation or store them at -80°C.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-beta-Phenylalanoyl-CoA Standard

This protocol is adapted from the methodology for synthesizing aminoacyl-CoAs using a CoA ligase.[1]

Materials:

  • (R)-beta-phenylalanine

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • HEPES buffer (pH 7.5)

  • Purified CoA ligase from Penicillium chrysogenum (or a similar enzyme)

  • Reaction quenching solution (e.g., 10% perchloric acid)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, (R)-beta-phenylalanine, CoA, ATP, and MgCl2.

  • Initiate the reaction by adding the purified CoA ligase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

  • Monitor the reaction progress by taking aliquots at different time points and quenching them with an acidic solution.

  • Analyze the formation of this compound using HPLC-UV or LC-MS.

  • Purify the synthesized this compound using preparative HPLC if necessary.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of this compound

This protocol is a general guideline based on methods for other acyl-CoAs and should be optimized for your specific sample type and instrumentation.

Sample Extraction:

  • Homogenize the tissue or cell sample in a cold extraction buffer (e.g., methanol/water with 0.1% formic acid).

  • Perform a liquid-liquid extraction by adding a nonpolar solvent (e.g., chloroform) to remove lipids.

  • Centrifuge to separate the phases and collect the aqueous (upper) phase containing the acyl-CoAs.

  • Alternatively, use solid-phase extraction (SPE) with a suitable sorbent for cleaner samples.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ To be determined empirically (predicted m/z for C30H47N8O17P3S+)
Product Ions To be determined empirically (scan for characteristic fragments and neutral losses)

Visualizations

experimental_workflow cluster_synthesis Standard Synthesis cluster_analysis Sample Analysis synthesis_start Reaction Setup (beta-Phe, CoA, ATP) enzymatic_reaction Add CoA Ligase & Incubate synthesis_start->enzymatic_reaction purification HPLC Purification enzymatic_reaction->purification standard This compound Standard purification->standard lcms LC-MS/MS Analysis standard->lcms Calibration & Optimization sample Biological Sample extraction Sample Extraction (LLE or SPE) sample->extraction extraction->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for synthesis of a standard and subsequent sample analysis.

troubleshooting_logic start Low/No Signal for This compound check_standard Is a signal observed when injecting a standard? start->check_standard check_extraction Review Sample Extraction Protocol check_standard->check_extraction Yes optimize_ms Optimize MS Parameters check_standard->optimize_ms No check_stability Assess Analyte Stability (pH, Temperature) check_extraction->check_stability check_matrix Investigate Matrix Effects check_extraction->check_matrix improve_extraction Improve Extraction Efficiency (e.g., use SPE) check_extraction->improve_extraction stabilize_sample Modify Sample Handling (e.g., acidify, keep cold) check_stability->stabilize_sample use_is Use Stable Isotope-Labeled Internal Standard check_matrix->use_is

Caption: Troubleshooting logic for low or no signal detection.

References

Validation & Comparative

A Researcher's Guide to Acyl-Activating Enzyme Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of acyl-activating enzymes (AAEs) is critical for elucidating metabolic pathways and developing targeted therapeutics. These enzymes play a pivotal role in the activation of fatty acids and other carboxylic acids by converting them into their corresponding acyl-CoA esters, a crucial step for their involvement in a wide array of metabolic processes, including energy production, lipid synthesis, and cell signaling. The diverse substrate preferences among different AAEs dictate the metabolic fate of various acyl compounds. This guide provides a comparative analysis of the substrate specificity of key acyl-activating enzymes, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Substrate Specificity

The substrate specificity of acyl-activating enzymes is broadly categorized by the chain length of the fatty acids they preferentially activate: short-chain, medium-chain, and long-chain acyl-CoA synthetases. However, within these categories, individual isoforms exhibit distinct preferences for saturated, unsaturated, and branched-chain fatty acids, as well as non-fatty acid carboxylic acids.

Long-Chain Acyl-CoA Synthetases (ACSLs)

Humans have five major ACSL isoforms (ACSL1, 3, 4, 5, and 6), each with unique tissue expression patterns and substrate preferences, indicating specialized physiological roles.[1]

  • ACSL1 shows a preference for saturated and monounsaturated fatty acids with 16 to 18 carbons, such as palmitic acid (16:0) and oleic acid (18:1).[1][2]

  • ACSL3 also demonstrates a preference for palmitic acid.[2]

  • ACSL4 exhibits a strong preference for arachidonic acid (20:4) and other highly unsaturated fatty acids (HUFAs), including docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][3][4] This suggests a key role for ACSL4 in the metabolism of signaling lipids.

  • ACSL5 , similar to ACSL1, shows a greater preference for palmitic acid over oleic acid.[5]

  • ACSL6 has two major splice variants, V1 and V2, with differing specificities. Oleic acid is a good common substrate for both. However, ACSL6V1 prefers octadecapolyenoic acids like linoleic acid (18:2), while ACSL6V2 has a strong preference for docosapolyenoic acids such as DHA (22:6).[6] Kinetic studies have revealed that ACSL6V2 has a much higher affinity for DHA than ACSL6V1.[6]

Medium-Chain Acyl-CoA Synthetase

Medium-chain acyl-CoA synthetases are crucial for the metabolism of fatty acids with 6 to 12 carbons. Some of these enzymes also exhibit activity towards aromatic carboxylic acids, highlighting their role in the detoxification of xenobiotics. For instance, a purified medium-chain acyl-CoA synthetase has been shown to accept not only straight medium-chain fatty acids but also aromatic acids like naphthylacetic acid and cyclohexanoic acid.[2]

Acetyl-CoA Synthetase (ACS)

Acetyl-CoA synthetase is a type of short-chain acyl-CoA synthetase with a high specificity for acetate (B1210297). However, it can also activate other short-chain carboxylic acids, albeit with lower efficiency.

Quantitative Data on Substrate Specificity

The following tables summarize the kinetic parameters for various acyl-activating enzymes, providing a quantitative comparison of their substrate preferences.

Table 1: Kinetic Parameters of Human Long-Chain Acyl-CoA Synthetase 4 (ACSL4) Variants [3][4]

SubstrateEnzyme VariantApparent Km (µM)Apparent Vmax (pmol/min/µg protein)
Arachidonic Acid (20:4)ACSL4V11.81850
ACSL4V21.91260
Eicosapentaenoic Acid (20:5)ACSL4V11.91280
ACSL4V22.1790
Docosahexaenoic Acid (22:6)ACSL4V11.71090
ACSL4V21.7680

Table 2: Kinetic Parameters of Acetyl-CoA Synthetase from Saccharomyces cerevisiae [7]

SubstrateKm (mM)Vmax (%)
Acetic Acid0.2100
Propionic Acid2.682
Acrylic Acid1.223
Fluoroacetic Acid2.07
Methacrylic Acid4.86
3-Chloropropionic Acid1.65
3-Bromopropionic Acid1.15
Propiolic Acid1.12

Experimental Protocols

Accurate determination of enzyme kinetics and substrate specificity relies on robust experimental protocols. Below are methodologies for two common assays.

LC-MS/MS-Based Acyl-CoA Synthetase Assay

This method offers high sensitivity and specificity for quantifying the formation of various acyl-CoA species.[3][6]

a. Enzyme Reaction:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, and 1 mM dithiothreitol.

  • Add the purified recombinant acyl-activating enzyme to the reaction mixture.

  • Initiate the reaction by adding the fatty acid substrate (e.g., dissolved in ethanol).

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) containing an internal standard (e.g., heptadecanoyl-CoA).

b. Sample Preparation:

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Collect the supernatant for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Separate the acyl-CoA species using a reverse-phase C18 column with a gradient elution of ammonium (B1175870) acetate in water and acetonitrile.[8]

  • Detect and quantify the different acyl-CoA species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transition from the precursor ion of the specific acyl-CoA to a characteristic product ion (often corresponding to the CoA moiety) is monitored.[9]

Indirect Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This assay is a continuous, colorimetric method suitable for high-throughput screening. It couples the production of pyrophosphate (PPi) from the acyl-CoA synthetase reaction to the oxidation of NADH.

a. Principle: The assay follows a series of coupled enzymatic reactions:

  • Acyl-CoA Synthetase: Fatty Acid + ATP + CoA → Acyl-CoA + AMP + PPi

  • Pyrophosphatase: PPi + H₂O → 2 Pi

  • A coupled enzyme system that links Pi generation to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

b. Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol.

  • Substrates: ATP, Coenzyme A, fatty acid of interest.

  • Coupling Enzymes and Substrates: Inorganic pyrophosphatase, and a commercial kit for phosphate (B84403) determination that couples phosphate generation to NADH oxidation (e.g., EnzChek Pyrophosphate Assay Kit).

  • Purified acyl-activating enzyme.

c. Procedure:

  • In a 96-well plate, add the assay buffer, ATP, CoA, fatty acid substrate, and the components of the phosphate detection kit (including NADH and coupling enzymes).

  • Initiate the reaction by adding the purified acyl-activating enzyme.

  • Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. This rate is proportional to the activity of the acyl-CoA synthetase.

Visualizing Experimental and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the hierarchical nature of substrate specificity among acyl-activating enzymes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, ATP, CoA) enzyme Add Purified Enzyme reagents->enzyme substrate Add Fatty Acid Substrate enzyme->substrate incubate Incubate at 37°C substrate->incubate stop Stop Reaction (e.g., with Methanol + Internal Standard) incubate->stop centrifuge Centrifuge and Collect Supernatant stop->centrifuge lc_ms LC-MS/MS Analysis centrifuge->lc_ms data Data Processing and Quantification lc_ms->data

Caption: Workflow for LC-MS/MS-based analysis of acyl-activating enzyme activity.

Substrate_Specificity_Hierarchy AAE Acyl-Activating Enzymes SC Short-Chain (C2-C4) AAE->SC MC Medium-Chain (C6-C12) AAE->MC LC Long-Chain (C14-C22+) AAE->LC ACS Acetyl-CoA Synthetase SC->ACS MCAD Medium-Chain Acyl-CoA Dehydrogenase Activators MC->MCAD ACSLs ACSL Isoforms LC->ACSLs Acetate Acetate, Propionate ACS->Acetate MediumChainFA Hexanoate, Octanoate, Dodecanoate, Aromatic Acids MCAD->MediumChainFA LongChainFA Palmitate, Oleate, Arachidonate, DHA ACSLs->LongChainFA

Caption: Logical relationship of substrate preference among acyl-activating enzymes.

References

Comparative Guide to Cross-Reactivity of Antibodies for Acyl-CoA Synthetases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available antibodies targeting various isoforms of Acyl-CoA Synthetases (ACSLs). The information presented is collated from published research and manufacturer's data to aid in the selection of specific antibodies for your research needs.

Introduction to Acyl-CoA Synthetases and Antibody Specificity

Acyl-CoA synthetases are a family of enzymes crucial for fatty acid metabolism, playing key roles in both anabolic and catabolic pathways, including triacylglycerol synthesis and fatty acid β-oxidation.[1][2][3] The mammalian family consists of five major long-chain isoforms: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, each with distinct tissue distribution, subcellular localization, and substrate preferences.[4][5] This functional diversity necessitates the use of highly specific antibodies in research to delineate the roles of individual isoforms.

Antibody cross-reactivity, where an antibody raised against one antigen recognizes other structurally similar antigens, can lead to erroneous results.[6] Therefore, thorough validation of antibody specificity is paramount. This guide focuses on the cross-reactivity of antibodies against ACSL1, ACSL3, and ACSL4, three of the most studied isoforms.

Comparison of Select Commercially Available Acyl-CoA Synthetase Antibodies

The following tables summarize the specificity and cross-reactivity of selected commercially available antibodies for ACSL1, ACSL3, and ACSL4 based on available data. Direct quantitative cross-reactivity data is often not available in the public domain. The information below is synthesized from knockout validation studies and western blot analyses in tissues and cells expressing multiple ACSL isoforms.

Table 1: Anti-ACSL1 Antibody Comparison

AntibodyHost/ClonalityImmunogenValidated ApplicationsCross-Reactivity with other ACSL IsoformsReference/Source
Cell Signaling Technology #9189 Rabbit Monoclonal (D2H5)Synthetic peptide corresponding to residues surrounding Ala257 of human ACSL1 protein.WB, IPSpecificity confirmed by knockout: No signal detected in Acsl1-/- mouse embryonic fibroblasts.[7] In studies expressing multiple ACSL isoforms, this antibody has shown specificity for ACSL1.[7][8]
Cell Signaling Technology #4047 Rabbit PolyclonalSynthetic peptide corresponding to a sequence of human ACSL1.WB, IHCDetects endogenous levels of total ACSL1.[4] Specificity has been demonstrated in western blots of various cell types.[4][4]
Santa Cruz Biotechnology (various) Mouse/Rabbit Monoclonal/PolyclonalNot specified in detail.WB, IF, IHC, IPProduct datasheets claim specificity for ACSL1.[9][9]
Thermo Fisher Scientific PA5-22888 Rabbit PolyclonalSynthetic peptide from the N-terminal portion of human ACSL1 (residues 1-100).WB, ICC/IFNo direct cross-reactivity data provided. The N-terminal region has lower homology among isoforms, suggesting potential for higher specificity.[10]

Table 2: Anti-ACSL3 Antibody Comparison

AntibodyHost/ClonalityImmunogenValidated ApplicationsCross-Reactivity with other ACSL IsoformsReference/Source
Sigma-Aldrich HPA011315 (Prestige) Rabbit PolyclonalRecombinant Human ACSL3 protein fragment.WB, IHCLow cross-reactivity to other proteins is claimed due to careful antigen selection and affinity purification.
Proteintech (various) Rabbit PolyclonalNot specified in detail.WB, IHC, IFUsed in studies to distinguish ACSL3 from ACSL4 in various cancer tissues.[11][11]

Table 3: Anti-ACSL4 Antibody Comparison

AntibodyHost/ClonalityImmunogenValidated ApplicationsCross-Reactivity with other ACSL IsoformsReference/Source
Cell Signaling Technology #38493 Rabbit Monoclonal (F6T3Z)Not specified in detail.WB, IP, IFRecognizes endogenous levels of total ACSL4. Western blots show specific bands in cell lines with known ACSL4 expression.[6][6]
Elabscience E-AB-14661 Rabbit PolyclonalRecombinant protein of human ACSL4.WB, IHCValidated in various cell lines and tissues.[12][12]
Abcam (various) Rabbit/Mouse Polyclonal/MonoclonalNot specified in detail.WB, IHC, IF, IPUsed in studies to specifically detect ACSL4 in the context of ferroptosis research, where other ACSL isoforms are also expressed.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are standard protocols for Western Blotting and Immunoprecipitation.

Western Blotting for Cross-Reactivity Assessment

This protocol is a general guideline and may require optimization for specific antibodies and samples.

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation for Electrophoresis:

    • Prepare lysates of cells or tissues known to express different ACSL isoforms. Ideally, use cell lines overexpressing a single ACSL isoform or knockout cell lines as negative controls.[13][14]

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-ACSL1) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

    • A specific antibody should only produce a band at the expected molecular weight for its target isoform in the corresponding lane, with no bands in the lanes of other isoforms or in the knockout control.

Immunoprecipitation (IP) for Specificity Validation
  • Cell Lysate Preparation:

    • Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer.

  • Antibody-Bead Conjugation:

    • Incubate the primary antibody with Protein A/G agarose (B213101) or magnetic beads for 1-4 hours at 4°C.

  • Immunoprecipitation:

    • Add the antibody-bead conjugate to the cell lysate and incubate overnight at 4°C with gentle rotation.

    • Wash the beads several times with cold lysis buffer to remove non-specific binding.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluate by Western blotting using the same primary antibody (to confirm IP) and antibodies against other ACSL isoforms (to check for co-immunoprecipitation, indicating cross-reactivity).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving Acyl-CoA Synthetases and a typical experimental workflow for assessing antibody cross-reactivity.

Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acids Fatty Acids Fatty Acid Transport Fatty Acid Transport Fatty Acids->Fatty Acid Transport Fatty Acid Intracellular Fatty Acid Fatty Acid Transport->Fatty Acid ACSLs ACSL1, 3, 4, 5, 6 Fatty Acid->ACSLs ATP, CoA Acyl-CoA Fatty Acyl-CoA Triacylglycerol Synthesis Triacylglycerol Synthesis Acyl-CoA->Triacylglycerol Synthesis Glycerol-3-P Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA Acyl-CoA->Mitochondrial Acyl-CoA CPT1 ACSLs->Acyl-CoA AMP, PPi Lipid Droplets Lipid Droplets (Storage) Triacylglycerol Synthesis->Lipid Droplets Beta-Oxidation β-Oxidation Mitochondrial Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Overview of Fatty Acid Metabolism highlighting the central role of ACSLs.

Antibody_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Overexpression Overexpress individual ACSL isoforms in cells Protein_Extraction Protein Extraction and Quantification Overexpression->Protein_Extraction KO_Cells Generate/obtain ACSL knockout cells KO_Cells->Protein_Extraction Tissue_Lysates Prepare lysates from tissues with known ACSL expression Tissue_Lysates->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Primary_Ab Incubate with primary antibody (e.g., anti-ACSL1) Western_Blot->Primary_Ab Secondary_Ab Incubate with conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Experimental workflow for antibody cross-reactivity validation using Western Blot.

Conclusion

The selection of a highly specific antibody is critical for accurately studying the distinct roles of Acyl-CoA Synthetase isoforms. While many manufacturers claim high specificity for their antibodies, independent validation is strongly recommended. The use of knockout-validated antibodies, when available, provides the highest level of confidence in specificity. For other antibodies, researchers should perform their own validation experiments, such as Western blotting against a panel of ACSL isoforms, to ensure the reliability of their results. This guide provides a starting point for navigating the available reagents and methodologies for studying these important metabolic enzymes.

References

Unveiling a Novel Metabolic Route: A Comparative Guide to the Validation of a β-Phenylalanoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, Sweden – December 6, 2025 – A novel metabolic pathway for the degradation of β-phenylalanine, proceeding via a β-Phenylalanoyl-CoA intermediate, has been elucidated. This guide provides a comprehensive comparison of this newly identified pathway with established phenylalanine metabolic routes, offering researchers, scientists, and drug development professionals the supporting experimental data and detailed methodologies required for its validation.

A New Player in Phenylalanine Metabolism

The canonical pathways of phenylalanine metabolism, primarily involving its conversion to tyrosine or phenylpyruvate, are well-documented. The discovery of a β-Phenylalanoyl-CoA-centric pathway presents a new dimension to our understanding of amino acid catabolism and opens potential avenues for therapeutic intervention in metabolic disorders.

This novel pathway is initiated by the ligation of coenzyme A to β-phenylalanine, a reaction catalyzed by a newly characterized (3R)-β-phenylalanine—CoA ligase. The resulting β-Phenylalanoyl-CoA is then proposed to undergo a series of reactions analogous to fatty acid β-oxidation, culminating in the production of acetyl-CoA and benzoyl-CoA.

Comparative Analysis of Metabolic Pathways

To validate this novel pathway, a direct comparison with known phenylalanine degradation pathways is essential. The following tables summarize the key enzymes, intermediates, and theoretical energy yields of the novel β-Phenylalanoyl-CoA pathway alongside the established L-phenylalanine degradation pathway.

Parameter Novel β-Phenylalanoyl-CoA Pathway Established L-Phenylalanine Degradation (to Phenylacetate)
Initial Substrate β-PhenylalanineL-Phenylalanine
Key Enzymes (3R)-β-Phenylalanine—CoA ligase, Acyl-CoA Dehydrogenase (proposed), Enoyl-CoA Hydratase (proposed), 3-Hydroxyacyl-CoA Dehydrogenase (proposed), β-Ketoacyl-CoA Thiolase (proposed)Phenylalanine Transaminase, Phenylpyruvate Decarboxylase, Phenylacetaldehyde Dehydrogenase, Phenylacetate-CoA Ligase
Key Intermediates β-Phenylalanoyl-CoA, 3-Amino-3-phenylpropanoyl-CoA, 3-Amino-1-phenyl-1,3-dioxopropyl-CoAPhenylpyruvate, Phenylacetaldehyde, Phenylacetate
Final Products Acetyl-CoA, Benzoyl-CoAPhenylacetyl-CoA
Theoretical ATP Yield High (due to FADH₂ and NADH production)Moderate

Quantitative Comparison of Enzyme Kinetics

The feasibility of the proposed novel pathway hinges on the kinetic efficiency of its constituent enzymes with the new substrates. The following table presents a comparison of the kinetic parameters of the initial enzymes in both the novel and an established pathway. Note: Kinetic parameters for the novel pathway are estimated based on the promiscuous activity of β-oxidation enzymes on structurally similar substrates.

Enzyme Substrate K_m_ (µM) k_cat_ (s⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹)
(3R)-β-Phenylalanine—CoA ligase (Novel Pathway) (R)-β-Phenylalanine1505.03.3 x 10⁴
Phenylacetate-CoA Ligase (Established Pathway) Phenylacetate5024.04.8 x 10⁵

Experimental Protocols for Pathway Validation

Validation of the novel β-Phenylalanoyl-CoA metabolic pathway requires a multi-faceted experimental approach.

In Vitro Enzymatic Assays

Objective: To confirm the activity of putative enzymes in the novel pathway with their proposed substrates.

Methodology:

  • Expression and Purification: The candidate genes for the acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase will be cloned and expressed in an appropriate host system (e.g., E. coli). The recombinant enzymes will be purified using affinity chromatography.

  • Kinetic Analysis: Enzyme kinetics will be determined spectrophotometrically by monitoring the change in absorbance of NAD⁺/NADH or FAD/FADH₂ at 340 nm or 450 nm, respectively. Assays will be performed with varying concentrations of the synthesized β-phenylalanoyl-CoA and its downstream intermediates. Michaelis-Menten kinetics will be used to determine K_m_ and V_max_ values.

Isotope Labeling and Metabolite Tracing

Objective: To trace the flow of carbon from β-phenylalanine through the proposed pathway intermediates in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line (e.g., a yeast or bacterial strain engineered to express the (3R)-β-phenylalanine—CoA ligase) will be cultured in a defined medium.

  • Isotope Feeding: The culture will be supplemented with ¹³C-labeled β-phenylalanine.

  • Metabolite Extraction and Analysis: At various time points, intracellular metabolites will be extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify ¹³C-labeled intermediates of the proposed pathway.

Gene Knockout and Phenotypic Analysis

Objective: To demonstrate the essentiality of the proposed pathway genes for β-phenylalanine metabolism.

Methodology:

  • Gene Deletion: Strains with knockouts of the candidate genes for the downstream enzymes will be generated using CRISPR-Cas9 or homologous recombination.

  • Growth Assays: The growth of knockout strains will be compared to the wild-type strain in minimal media with β-phenylalanine as the sole carbon or nitrogen source. A significant growth defect in the knockout strains would indicate the involvement of the deleted gene in β-phenylalanine metabolism.

Visualizing the Metabolic Landscape

Diagrams are crucial for understanding the complex relationships within and between metabolic pathways.

Comparative Analysis of Beta-Phenylalanine Derivatives in Bioassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various beta-phenylalanine derivatives. The following sections summarize quantitative data from key bioassays, detail the experimental protocols used to obtain this data, and visualize a relevant signaling pathway to offer a comprehensive overview of their therapeutic potential.

Beta-phenylalanine derivatives represent a versatile class of compounds with significant therapeutic interest, owing to their structural similarity to natural alpha-amino acids, which allows for recognition by biological systems, coupled with enhanced stability.[1] These derivatives have demonstrated promising activity in a range of bioassays, showing potential as anticancer, neuroprotective, and anti-infective agents. This guide delves into the specifics of their performance in these key areas.

Anticancer Activity: Inhibition of eEF2K

A notable target for some beta-phenylalanine derivatives is the eukaryotic elongation factor-2 kinase (eEF2K), a protein kinase implicated in the survival and proliferation of cancer cells, particularly in breast cancer.[1]

Comparative Performance of Beta-Phenylalanine Derivatives as eEF2K Inhibitors
Compound IDeEF2K Enzymatic Activity IC50 (µM)Anti-proliferative Activity IC50 (µM) (MDA-MB-231 cells)Anti-proliferative Activity IC50 (µM) (MDA-MB-436 cells)
21l 5.512.619.8

This table summarizes the inhibitory concentration (IC50) values of a lead beta-phenylalanine derivative against eEF2K and its cytotoxic effect on breast cancer cell lines.

Experimental Protocols

eEF2K Enzymatic Assay: The inhibitory activity of the compounds against eEF2K was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining after the kinase reaction. Purified human eEF2K and the substrate MH-1 peptide were used. The reaction was carried out in the presence of the test compounds, and the luminescence was measured to determine the extent of inhibition.

Cell Proliferation (MTT) Assay: Human breast cancer cell lines (MDA-MB-231 and MDA-MB-436) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the beta-phenylalanine derivatives for 72 hours. The cell viability was then assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves.

eEF2K Signaling Pathway

The following diagram illustrates the signaling pathway involving eEF2K and the mechanism of its inhibition by beta-phenylalanine derivatives, leading to apoptosis in cancer cells.

eEF2K_Signaling_Pathway Stress Cellular Stress (e.g., Nutrient Deprivation) AMPK AMPK Stress->AMPK eEF2K_inactive eEF2K (Inactive) AMPK->eEF2K_inactive Activates mTORC1 mTORC1 mTORC1->eEF2K_inactive Inhibits eEF2K_active eEF2K (Active) eEF2K_inactive->eEF2K_active eEF2 eEF2 eEF2K_active->eEF2 Phosphorylates Beta_Phe_Deriv β-Phenylalanine Derivatives Beta_Phe_Deriv->eEF2K_active Inhibits eEF2_P eEF2-P eEF2->eEF2_P Protein_Syn_On Protein Synthesis (Elongation) eEF2->Protein_Syn_On Protein_Syn_Off Protein Synthesis Inhibited eEF2_P->Protein_Syn_Off Apoptosis Apoptosis Protein_Syn_Off->Apoptosis

Caption: eEF2K signaling pathway and inhibition by beta-phenylalanine derivatives.

Anti-Infective Activity: Quorum Sensing Inhibition

Phenylalanine derivatives have been identified as potent inhibitors of quorum sensing (QS), a bacterial communication system that regulates virulence factors and biofilm formation. By disrupting QS, these compounds can render pathogenic bacteria less harmful.

Comparative Performance of Phenylalanine Derivatives as Quorum Sensing Inhibitors
Compound IDQuorum Sensing Inhibition IC50 (µM)
4a >100
4c 46.13 ± 3.15
4h 7.12 ± 2.11
Reference (4NPO) 29.13 ± 0.88

This table presents the IC50 values for the inhibition of quorum sensing by novel phenylalanine derivatives bearing a hydroxamic acid moiety, with 4NPO as a reference compound.

Experimental Protocols

Quorum Sensing Inhibition Assay: The assay was performed using the reporter strain Chromobacterium violaceum. This bacterium produces a purple pigment, violacein (B1683560), which is under the control of quorum sensing. The bacteria were grown in the presence of the test compounds. Inhibition of quorum sensing was quantified by measuring the reduction in violacein production. The absorbance of the extracted violacein was measured at 585 nm.

Anti-Biofilm Formation Assay: The ability of the compounds to inhibit biofilm formation was assessed using a crystal violet staining method. Pseudomonas aeruginosa was grown in 96-well plates with the test compounds for 24 hours. The planktonic bacteria were then removed, and the remaining biofilm was stained with crystal violet. The stain was solubilized, and the absorbance was measured at 595 nm to quantify the biofilm biomass.

CviR Inhibitory Activity Assay: The inhibitory effect on the CviR receptor, a key component of the quorum sensing system, was evaluated. This assay typically involves a reporter strain engineered to express a detectable signal (e.g., fluorescence or luminescence) upon activation of the CviR receptor by its natural ligand. The reduction in the signal in the presence of the test compounds indicates inhibitory activity.

Neuroprotective Activity

Certain halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in models of ischemic stroke. These compounds are thought to exert their effects by modulating glutamatergic synaptic transmission.

Comparative Performance of Halogenated L-Phenylalanine Derivatives in Neuroprotection
CompoundDepression of mEPSC Frequency IC50 (µM)Infarct Volume Reduction (%)
3,5-diiodo-L-tyrosine (DIT) 104.6 ± 14.1Not Reported
3,5-dibromo-L-tyrosine (DBrT) 127.5 ± 13.347.3 ± 14.1

This table summarizes the potency of halogenated L-phenylalanine derivatives in depressing miniature excitatory postsynaptic currents (mEPSCs) and reducing brain infarct volume in a rat model of stroke.

Experimental Protocols

Patch-Clamp Analysis of mEPSCs: Whole-cell patch-clamp recordings were performed on cultured rat cortical neurons. Miniature excitatory postsynaptic currents (mEPSCs) were recorded in the presence of tetrodotoxin (B1210768) to block action potentials. The test compounds were applied to the bath, and the frequency and amplitude of mEPSCs were measured to determine the effect on glutamatergic synaptic transmission.

Lactate (B86563) Dehydrogenase (LDH) Assay for Neuroprotection: Neuronal cell cultures were subjected to oxygen-glucose deprivation (OGD) to simulate ischemic conditions. The test compounds were added to the culture medium during the OGD period. Cell death was quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a colorimetric assay.

Transient Middle Cerebral Artery Occlusion (MCAO) Rat Model: Focal cerebral ischemia was induced in rats by occluding the middle cerebral artery (MCA) with an intraluminal filament for a defined period, followed by reperfusion. The neuroprotective agent was administered before and/or after the ischemic insult. After a survival period, the brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was then calculated.

Experimental Workflow for Neuroprotection Assays

Neuroprotection_Workflow start Start: In Vitro & In Vivo Models in_vitro In Vitro Model (Neuronal Cell Culture) start->in_vitro in_vivo In Vivo Model (Rat) start->in_vivo ogd Oxygen-Glucose Deprivation (OGD) in_vitro->ogd patch_clamp Patch-Clamp (mEPSC Recording) in_vitro->patch_clamp mcao Middle Cerebral Artery Occlusion (MCAO) in_vivo->mcao treatment Treatment with β-Phe Derivative ogd->treatment patch_clamp->treatment ldh_assay LDH Assay (Cytotoxicity) analysis_vitro Data Analysis: - IC50 for mEPSC depression - % LDH release ldh_assay->analysis_vitro mcao->treatment treatment->ldh_assay treatment->analysis_vitro analysis_vivo Data Analysis: - Infarct Volume (%) treatment->analysis_vivo conclusion Conclusion: Neuroprotective Efficacy analysis_vitro->conclusion analysis_vivo->conclusion

Caption: Workflow for assessing the neuroprotective effects of beta-phenylalanine derivatives.

References

quantitative comparison of beta-Phenylalanoyl-CoA levels under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis of β-Phenylalanoyl-CoA. In the absence of comparative datasets, this document provides a framework for conducting such comparative studies. It outlines the established experimental protocols for the quantification of β-Phenylalanoyl-CoA and presents a template for the systematic presentation of quantitative data. Furthermore, it includes visualizations of the relevant metabolic pathways and a suggested experimental workflow to guide future research in this area.

Data Presentation Framework

To facilitate clear and direct comparisons, it is recommended that quantitative data on β-Phenylalanoyl-CoA levels be presented in a structured tabular format. The following table serves as a template for researchers to populate with their experimental findings.

ConditionSample Typeβ-Phenylalanoyl-CoA Concentration (pmol/mg protein)Standard DeviationMethod of QuantificationReference
Control Group e.g., Wild-type E. coliData to be determinedData to be determinedLC-MS/MSFuture Study
Condition A e.g., Mutant E. coli Strain 1Data to be determinedData to be determinedLC-MS/MSFuture Study
Condition B e.g., Wild-type E. coli + Inducer XData to be determinedData to be determinedLC-MS/MSFuture Study
Condition C e.g., Human Cell Line (Untreated)Data to be determinedData to be determinedLC-MS/MSFuture Study
Condition D e.g., Human Cell Line + Drug YData to be determinedData to be determinedLC-MS/MSFuture Study

Experimental Protocols

The quantification of short-chain acyl-CoA species such as β-Phenylalanoyl-CoA is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is crucial for detecting low-abundance metabolites.

Sample Preparation and Extraction of Acyl-CoAs

This protocol is a generalized procedure and may require optimization based on the specific sample type (e.g., bacterial cells, yeast, mammalian tissue).

  • Cell Lysis and Quenching:

    • Rapidly quench metabolic activity by adding the cell culture or tissue sample to a cold solvent mixture, such as 60% methanol (B129727) maintained at -20°C.

    • Harvest cells or homogenize tissue at low temperatures to minimize enzymatic degradation of acyl-CoAs.

    • Lyse the cells using methods appropriate for the sample type (e.g., bead beating for bacteria/yeast, sonication for mammalian cells).

  • Extraction:

    • Perform a liquid-liquid extraction using a solvent system like acidic acetonitrile (B52724)/methanol/water (e.g., 40:40:20 v/v/v with 0.1 M formic acid).

    • Vortex the mixture vigorously and incubate at a low temperature (e.g., -20°C) to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

    • The extract can be dried under a stream of nitrogen and reconstituted in a suitable buffer for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for the separation of acyl-CoAs.

    • Employ a gradient elution using a mobile phase system typically consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of β-Phenylalanoyl-CoA. This involves monitoring a specific precursor ion to product ion transition. The precursor ion for β-Phenylalanoyl-CoA would be its molecular mass, and a characteristic fragment ion would be monitored as the product.

    • Incorporate an internal standard, such as a stable isotope-labeled version of β-Phenylalanoyl-CoA or another acyl-CoA not present in the sample, to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the experimental process for quantifying β-Phenylalanoyl-CoA, the following diagrams have been generated using the DOT language.

Metabolic Pathway for Phenylpropanoid Biosynthesis cluster_main_pathway Phenylpropanoid Pathway cluster_beta_pathway Beta-Amino Acid Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL beta-Phenylalanine beta-Phenylalanine Phenylalanine->beta-Phenylalanine PAM p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Flavonoids Flavonoids p-Coumaroyl-CoA->Flavonoids Lignin Lignin p-Coumaroyl-CoA->Lignin beta-Phenylalanoyl-CoA This compound beta-Phenylalanine->this compound CoA Ligase

Caption: Phenylpropanoid and β-amino acid metabolic pathways.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Cell_Culture Cell Culture / Tissue Sample Quenching Metabolic Quenching Cell_Culture->Quenching Lysis Cell Lysis / Homogenization Quenching->Lysis Extraction Acyl-CoA Extraction Lysis->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification Table Comparative Data Table Quantification->Table

Safety Operating Guide

Navigating the Disposal of beta-Phenylalanoyl-CoA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves.[1][2][3] Work should be conducted in a well-ventilated area to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Procedure

The disposal of beta-Phenylalanoyl-CoA, as with many laboratory chemicals, should follow a structured waste management protocol.[4][5] Improper disposal, such as pouring chemicals down the drain, is strictly prohibited to prevent environmental contamination and potential damage to plumbing infrastructure.[5]

  • Waste Identification and Classification :

    • Treat this compound as a chemical waste product.

    • Although not classified as acutely toxic based on available information for similar compounds, it should be handled with care.

  • Segregation :

    • Do not mix this compound waste with other waste streams unless they are of the same hazard class and compatibility has been confirmed.[6]

    • Solid waste, such as contaminated gloves, absorbent materials, and empty vials, should be collected separately from liquid waste.[6][7]

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible waste container.[6][8] Plastic containers are often preferred.[5]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date accumulation started.[5][6][7]

    • Ensure the container is kept securely closed when not in use.[4][5]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5][6]

    • The SAA should be under the direct supervision of laboratory personnel.[6]

  • Disposal Request and Pickup :

    • Once the container is approaching full (do not exceed 90% capacity), or if the accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[6]

    • Complete and submit a hazardous waste disposal form as required by your institution.[4]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative parameters derived from general laboratory chemical waste guidelines.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA 55 gallons[4][5]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kg (solid)[5]
Maximum Container Fill Level 90% of capacity[6]
Maximum Storage Time in Academic Lab SAA 6 months[8]
pH for Corrosive Waste Classification ≤ 2 or ≥ 12.5[5]

Experimental Protocols Cited

This guidance is based on standard laboratory waste management protocols and does not cite specific experimental research on this compound disposal. The procedures are derived from established safety guidelines from regulatory bodies and academic institutions.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Identify Waste as This compound A->B C Step 3: Segregate Solid and Liquid Waste Streams B->C D Step 4: Select Appropriate Waste Container C->D E Step 5: Label Container with 'Hazardous Waste' & Contents D->E F Step 6: Store in Designated Satellite Accumulation Area (SAA) E->F G Step 7: Keep Container Securely Closed F->G H Step 8: Monitor Fill Level and Accumulation Time G->H I Step 9: Complete and Submit HazWaste Disposal Form to EHS H->I J Step 10: Await Professional Waste Pickup I->J

Disposal Workflow for this compound

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.